molecular formula C6H4IN3O B152598 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 135352-71-5

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Cat. No.: B152598
CAS No.: 135352-71-5
M. Wt: 261.02 g/mol
InChI Key: QHYIUMOXLCMESH-UHFFFAOYSA-N
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Description

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is a useful research compound. Its molecular formula is C6H4IN3O and its molecular weight is 261.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYIUMOXLCMESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447357
Record name 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135352-71-5
Record name 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as 5-Iodo-7-deazahypoxanthine, is a halogenated derivative of the 7-deazapurine scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anticancer and kinase inhibitory effects. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, synthesis, and known biological context. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid, grey to light brown organic compound.[1] Its core structure consists of a pyrimidine ring fused to a pyrrole ring, with an iodine atom substituted at the 5-position of the pyrrolo[2,3-d]pyrimidine core.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 5-iodo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one[2]
Synonyms 5-Iodo-7-deazahypoxanthine, 5-Iodo-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one[1][3]
CAS Number 135352-71-5[2]
Molecular Formula C₆H₄IN₃O[2]
Molecular Weight 261.02 g/mol [2]
Appearance Grey to light brown solid[1]
Purity ≥ 95% (HPLC)[1][2]
Storage Store at 0-8 °C[1]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through methods developed for the broader class of 7-deazahypoxanthine derivatives. These strategies often involve the construction of the pyrrole ring onto a pre-existing pyrimidine or vice versa.

General Synthetic Approach

A common strategy for synthesizing the 7-deazahypoxanthine scaffold involves a multi-component reaction (MCR) to assemble a polysubstituted 2-aminopyrrole core. This is typically followed by a ring-closing reaction with an appropriate reagent to form the fused pyrimidine ring.

Experimental Workflow: General Synthesis of 7-Deazahypoxanthine Derivatives

G start Starting Materials: - Sulfonamido acetophenone - Aldehyde - Cyanoacetamide mcr Multi-Component Reaction (Base, Refluxing Ethanol) start->mcr pyrrole Polysubstituted 2-Aminopyrrole Intermediate mcr->pyrrole ring_closure Ring-Closing Reaction (Alkyne ester, Strong Base) pyrrole->ring_closure final_product 7-Deazahypoxanthine Derivative ring_closure->final_product

Caption: General workflow for the synthesis of 7-deazahypoxanthine derivatives.

Spectroscopic Data

While specific NMR and mass spectrometry data for this compound are not widely published, data for the parent compound, 7-deazahypoxanthine (1-deazahypoxanthine), and related iodo-substituted analogs provide expected spectral characteristics.

Table 2: Spectroscopic Data for 1-Deazahypoxanthine

Data TypeKey SignalsSource
¹H NMR (700 MHz, DMSO-d₆ + 5% HCl)δ 6.96 (d, J = 6.83 Hz, 1H), 8.26 (d, J = 6.83 Hz, 1H), 8.58 (s, 1H)[4]
¹³C NMR (175 MHz, DMSO-d₆ + 5% HCl)δ 107.00, 118.88, 137.87, 145.78, 149.08, 160.86[4]
ESI-MS [M − H]⁻ calcd for 134.04; found, 134.03[4]

Biological Activity and Potential Applications

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this core are known to exhibit a wide range of therapeutic properties, including anticancer, antiviral, and enzyme inhibitory activities.

Anticancer Potential

Derivatives of 7-deazahypoxanthine have demonstrated significant antiproliferative activity against various cancer cell lines.[3] The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics by binding to the colchicine-binding site on β-tubulin. This interference with microtubule polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[3][5]

Signaling Pathway: Microtubule Disruption by 7-Deazahypoxanthine Derivatives

G compound 7-Deazahypoxanthine Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization tubulin->polymerization Inhibits microtubules Microtubule Formation polymerization->microtubules spindle Mitotic Spindle Assembly microtubules->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of anticancer activity of 7-deazahypoxanthine derivatives.

Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core is a key structural feature in several approved and investigational kinase inhibitors. This scaffold serves as a versatile template for the design of inhibitors targeting a variety of kinases involved in cancer and other diseases. While the specific kinase inhibitory activity of this compound has not been reported, related compounds have shown potent inhibition of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR).

Antiviral Activity

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as promising antiviral agents against a range of viruses, including Zika virus and human cytomegalovirus (HCMV). The structural modifications on the pyrrolo[2,3-d]pyrimidine scaffold allow for the fine-tuning of antiviral potency and selectivity.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives are crucial for reproducible research.

Synthesis of 1-Deazahypoxanthine

A reported synthesis of 1-deazahypoxanthine involves the hydrogenation of a benzyl ether precursor.[4]

  • Procedure: The benzyl ether precursor is suspended in a suitable solvent, and Pearlman's catalyst is added. The mixture is then subjected to a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The crude product is purified by recrystallization from water.[4]

Cell Viability Assay

The antiproliferative activity of these compounds is often assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 hours). The MTT reagent is then added, and after incubation, the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the concentration that inhibits cell growth by 50% (GI₅₀) is calculated.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its core structure is a key component of numerous biologically active molecules. While specific data on its physical properties and biological targets are still emerging, the broader class of 7-deazahypoxanthine derivatives has demonstrated potent anticancer and enzyme inhibitory activities. Further investigation into the specific properties and biological profile of this compound is warranted to fully explore its therapeutic potential. This technical guide provides a foundational understanding of this compound to aid researchers in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: A Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold for the development of kinase inhibitors. The introduction of an iodine atom at the 5-position offers a strategic handle for further chemical modification and can enhance binding to the target protein. This document details the compound's chemical properties, a plausible synthetic route, and its potential biological activities as inferred from closely related analogs. It also outlines standard experimental protocols for its evaluation and depicts relevant biological pathways and experimental workflows.

Compound Identification and Properties

  • IUPAC Name: 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

  • Synonym: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Molecular Formula: C₆H₄IN₃O

  • Molecular Weight: 261.02 g/mol

  • Appearance: Expected to be a solid, with color ranging from white to off-white or light brown.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₄IN₃OCalculated
Molecular Weight261.02Calculated
IUPAC Name5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one-
Synonyms5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one-
CAS NumberNot available-

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This precursor would first be iodinated at the 5-position, followed by hydrolysis of the 4-chloro group to yield the final product.

Synthesis Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Start->Intermediate NIS, DMF, 0 °C to rt Final 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Intermediate->Final Aqueous Acid or Base (e.g., HCl or NaOH), Heat

Caption: Proposed synthesis of 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one.

Detailed Experimental Protocols

Step 1: Synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

This procedure is adapted from the known iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), cool the mixture to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and stir.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Synthesis of 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

This step involves the hydrolysis of the 4-chloro group.

  • Suspend 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., dioxane or THF).

  • Add an acid (e.g., concentrated HCl) or a base (e.g., 2M NaOH) to the suspension.

  • Heat the mixture to reflux (typically 80-100 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed under acidic conditions, neutralize with a base (e.g., saturated NaHCO₃ solution). If under basic conditions, neutralize with an acid (e.g., 1M HCl).

  • Collect the precipitate by filtration, wash with water, and dry to afford the final product, 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one.

Biological Activity and Potential Applications

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The structural similarity to adenine allows these compounds to bind to the ATP-binding site of various kinases. The 5-iodo substituent can form halogen bonds with the protein backbone, potentially increasing binding affinity and selectivity.

While specific biological data for 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is not available, the activity of closely related analogs suggests its potential as an inhibitor of various protein kinases involved in cancer and other diseases.

Table 2: Biological Activity of Related Pyrrolo[2,3-d]pyrimidine Derivatives

Compound/ScaffoldTarget Kinase(s)IC₅₀ (nM)Disease Area
Pyrrolo[2,3-d]pyrimidine derivativesFLT3, CDK2, CDK4, CDK6Nanomolar rangeAcute Myeloid Leukemia
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivativesAkt118.0 and 21.3Cancer
7H-pyrrolo[2,3-d]pyrimidine derivative (AS1810722)STAT6Potent inhibitionAllergic conditions, Asthma
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onesCDK2SubmicromolarCancer
Pyrrolo[2,3-d]pyrimidine derivativesFGFRs-Gastric Cancer
General Signaling Pathway for Kinase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. By blocking the ATP-binding site of a specific kinase, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Protein Kinase (Target) Receptor->Kinase Signal Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) PhosphoSubstrate->GeneExpression Signal Transduction Inhibitor 5-iodo-3,7-dihydro-4H- pyrrolo[2,3-d]pyrimidin-4-one Inhibitor->Block Inhibition ATP ATP ATP->Block Block->PhosphoSubstrate

Caption: General signaling pathway of a kinase inhibitor.

Standard Experimental Workflows

To evaluate the biological activity of 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, a series of in vitro assays would be employed.

Kinase Inhibition Assay Workflow

This workflow outlines the steps to determine the inhibitory potency of the compound against a panel of protein kinases.

Kinase_Assay A Prepare serial dilutions of the test compound C Add test compound to wells A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., fluorescence, luminescence) E->F G Calculate IC₅₀ values F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Assay Workflow

To assess the effect of the compound on cancer cell lines, a cell viability assay such as the MTT or CellTiter-Glo assay is commonly used.

Cell_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 48-72 hours C->D E Add viability reagent (e.g., MTT, CellTiter-Glo) D->E F Measure absorbance or luminescence E->F G Determine GI₅₀/IC₅₀ values F->G

Caption: Workflow for a cell-based viability assay.

Conclusion

5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one represents a valuable building block for the development of novel kinase inhibitors. Its synthesis is feasible through established chemical transformations. Based on the extensive research on related pyrrolo[2,3-d]pyrimidine derivatives, this compound is predicted to exhibit significant inhibitory activity against various protein kinases implicated in cancer and other proliferative or inflammatory diseases. Further investigation, following the outlined experimental protocols, is warranted to fully elucidate its therapeutic potential.

Navigating the Physicochemical Landscape of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a key heterocyclic intermediate in the development of targeted therapeutics. Aimed at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols for the comprehensive characterization of this compound's physicochemical properties. Furthermore, it contextualizes its biological relevance through an examination of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical cellular cascade in which pyrrolo[2,3-d]pyrimidine derivatives have shown significant inhibitory activity.

Executive Summary

The development of novel therapeutics hinges on a thorough understanding of the fundamental physicochemical properties of drug candidates. This guide addresses the critical need for robust data on the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document provides detailed, industry-standard methodologies for its determination. By following the outlined protocols, researchers can generate the necessary data to inform formulation development, predict bioavailability, and ensure the integrity of the molecule throughout its lifecycle.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The following sections detail the experimental protocols to quantitatively assess the solubility of this compound in various relevant media.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement.

Experimental Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, dimethyl sulfoxide (DMSO)).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered through a 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility is a measure of how quickly a compound dissolves from a DMSO stock solution into an aqueous buffer and is often used in early drug discovery for rapid assessment.

Experimental Protocol:

  • Compound Stock Solution: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., PBS pH 7.4) is added to each well, and the plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy after filtration.

  • Quantification: The concentration of the compound in the supernatant after filtration is determined by HPLC-UV.

Data Presentation: Solubility

The following tables should be used to record the experimentally determined solubility data.

Table 1: Thermodynamic Solubility of this compound

SolventTemperature (°C)pHSolubility (mg/mL)
Water257.0
PBS255.0
PBS257.4
PBS259.0
Ethanol25N/A
DMSO25N/A
Water377.0
PBS377.4

Table 2: Kinetic Solubility of this compound

Aqueous BufferIncubation Time (h)Temperature (°C)Kinetic Solubility (µg/mL)
PBS pH 7.4125
PBS pH 7.4225

Stability Profile

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Experimental Protocol:

Forced degradation studies should be conducted on this compound in both solid and solution states under the following stress conditions as per ICH guidelines Q1A(R2).[1]

  • Acid Hydrolysis: The compound is refluxed in 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: The compound is refluxed in 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: The compound is treated with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 70°C) for an extended period.

  • Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample is kept in the dark.

Sample Analysis: All stressed samples are analyzed at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Data Presentation: Stability

The results of the forced degradation studies should be summarized as follows.

Table 3: Forced Degradation of this compound

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl, 60°C
0.1 M NaOH, 60°C
3% H₂O₂, RT
Dry Heat, 70°C
Photolytic (Solid)
Photolytic (Solution)

Biological Context: The JAK-STAT Signaling Pathway

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold are known to be potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[2][3] This pathway is a primary route for transducing signals from a multitude of cytokines and growth factors, thereby regulating critical cellular processes such as proliferation, differentiation, and immune response.[4][5][6]

The diagram below illustrates the canonical JAK-STAT signaling cascade, highlighting the point of intervention for inhibitors like those derived from this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor JAK->STAT_inactive 5. STAT Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Inhibitor This compound (or derivative) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 8. Gene Regulation

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

Experimental Workflows

HPLC Method for Solubility and Stability Analysis

A robust, stability-indicating HPLC method is essential for the accurate quantification of this compound and its potential degradants. The following workflow outlines the key steps in developing and utilizing such a method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Standard Stock Solution Dilutions Create Calibration Curve Dilutions Stock->Dilutions Injection Inject Sample into HPLC Dilutions->Injection Stressed_Sample Prepare Stressed/Solubility Sample Stressed_Sample->Injection Separation Chromatographic Separation (e.g., C18 column, gradient elution) Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Integration->Quantification Calibration->Quantification Reporting Report Results Quantification->Reporting

Caption: General Workflow for HPLC-UV Analysis.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols will enable researchers to generate high-quality, reliable data essential for advancing drug development programs. The contextualization within the JAK-STAT signaling pathway underscores the therapeutic potential of this chemical scaffold and provides a rationale for its continued investigation. The provided templates for data presentation and visualizations of experimental workflows are intended to facilitate standardized and efficient data management and reporting.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rich history of 7-deazapurine analogs, a class of compounds that has emerged as a "privileged scaffold" in medicinal chemistry. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, these analogs offer unique electronic properties and a versatile handle for synthetic modification, leading to a broad spectrum of biological activities. This document provides a comprehensive overview of their history, key synthetic methodologies, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

A Historical Perspective: From Natural Products to Rational Design

The story of 7-deazapurine analogs begins with the isolation of naturally occurring nucleoside antibiotics such as tubercidin, toyocamycin, and sangivamycin from Streptomyces species in the 1960s.[1] These compounds demonstrated potent biological activity, sparking interest in the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core as a promising pharmacophore. Early research focused on understanding the structure-activity relationships (SAR) of these natural products and developing synthetic routes to access novel derivatives.[1]

The replacement of the N7 atom with a carbon atom was found to make the five-membered ring more electron-rich, which can lead to enhanced base-pairing in DNA and RNA and improved binding to enzymes.[1] This fundamental characteristic has driven the exploration of 7-deazapurine analogs for a wide range of therapeutic targets. Over the decades, medicinal chemists have rationally designed and synthesized a vast library of these compounds, leading to the discovery of potent antiviral, anticancer, and antiparasitic agents, as well as modulators of key cellular signaling pathways.[1]

Therapeutic Applications and Biological Activities

The versatility of the 7-deazapurine scaffold has led to the development of analogs with a wide array of biological activities, primarily in the areas of antiviral and anticancer therapy.

Antiviral Activity

7-Deazapurine nucleoside analogs have shown significant promise as antiviral agents, particularly against RNA viruses. Their mechanism of action often involves intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation can lead to chain termination or introduce mutations, thereby inhibiting viral replication.[2] Several 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleosides have demonstrated potent anti-HCV activity, with some compounds entering clinical trials.[1] Additionally, certain analogs have shown efficacy against Dengue virus, with compounds like 6e exhibiting potent inhibition of viral replication across all four serotypes.[3]

Anticancer Activity

A significant number of 7-deazapurine analogs exhibit potent cytostatic or cytotoxic effects against various cancer cell lines. The most promising among these are the 7-hetaryl-7-deazaadenosines.[1] These compounds are selectively activated in cancer cells through phosphorylation. The resulting triphosphates are incorporated into both RNA and DNA. Incorporation into RNA leads to the inhibition of protein synthesis, while incorporation into DNA causes DNA damage, ultimately triggering apoptosis.[1] Furthermore, some derivatives function as potent kinase inhibitors, targeting key enzymes in cancer-related signaling pathways.

Kinase Inhibition

Derivatives of 7-deazapurine have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. By targeting kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR2), these analogs can disrupt signaling cascades that control cell cycle progression, proliferation, and angiogenesis.

STING Agonism

More recently, certain 7-deazapurine-containing cyclic dinucleotides (CDNs) have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a promising strategy in cancer immunotherapy as it leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.

Quantitative Biological Data

The following tables summarize the biological activity of representative 7-deazapurine analogs from the literature.

Table 1: Anticancer Activity of 7-Deazapurine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
7-Thienyl-7-deazaadenosine (AB61) CCRF-CEM0.12[1]
HeLa0.25[1]
A5490.30[1]
Compound 13 (9-deazapurine derivative of L-AA) CEM/04.1 ± 1.8[4]
L1210/04.7 ± 0.1[4]
Compound 15 (9-deazahypoxanthine derivative of L-AA) HeLa5.6 ± 1.3[4]
L1210/04.5 ± 0.5[4]

IC50: Half-maximal inhibitory concentration.

Table 2: Antiviral Activity of 7-Deazapurine Analogs

Compound IDVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
6e DENV-1, -2, -3, -4A5492.081 ± 1.102150.06 ± 11.4272.11[3]
Compound 3 HSV-1-12.2--[5]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Table 3: Kinase Inhibitory Activity of 7-Deazapurine Analogs

Compound IDTarget KinaseIC50 (µM)Reference
Compound 5 HER20.081 ± 0.002[6]
7-deaza-p-methoxy-6-benzylthioinosine Adenosine Kinase (T. gondii)4.6[6]
7-deaza-p-cyano-6-benzylthioinosine Adenosine Kinase (T. gondii)5.3[6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 7-deazapurine analogs are crucial for reproducibility and further development.

General Synthesis of 7-Substituted-7-Deazaadenosine Analogs

A common synthetic route involves a multi-step process starting from a commercially available 7-deazapurine core.

  • Halogenation: The 7-position of the 7-deazapurine core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is first halogenated, typically with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), to introduce a handle for subsequent cross-coupling reactions.

  • Glycosylation (Vorbrüggen Method): The halogenated base is then glycosylated with a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose). The base is first silylated with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA). The silylated base is then reacted with the protected sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an anhydrous solvent like acetonitrile at an elevated temperature.

  • Cross-Coupling (Suzuki-Miyaura Reaction): The desired substituent is introduced at the 7-position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The 7-iodo- or 7-bromo-7-deazapurine nucleoside is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., dioxane/water).

  • Amination and Deprotection: The 4-chloro group is then displaced with ammonia (or an appropriate amine) to install the amino group of the adenosine analog. Finally, the protecting groups on the sugar moiety are removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final 7-substituted-7-deazaadenosine analog.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is commonly used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.

  • Viral Infection: The cell monolayers are infected with a known amount of virus for a set period (e.g., 1 hour) to allow for viral adsorption.

  • Compound Treatment: After infection, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization and Counting: The semi-solid overlay is removed, and the cells are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound (CC50).

  • Cell Seeding: Host cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the interaction of 7-deazapurine analogs with cellular signaling pathways is crucial for rational drug design.

Kinase Inhibition Pathway

7-Deazapurine analogs that inhibit receptor tyrosine kinases like VEGFR and EGFR disrupt downstream signaling cascades that are critical for cancer cell growth, proliferation, and angiogenesis.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds Analog 7-Deazapurine Analog (Kinase Inhibitor) Analog->RTK Inhibits

Caption: Kinase inhibition by 7-deazapurine analogs.

STING Signaling Pathway Activation

Certain 7-deazapurine cyclic dinucleotides act as agonists for the STING pathway, leading to an anti-tumor immune response.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STING STING (on ER membrane) TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 Interferon Type I Interferon Gene Expression pIRF3->Interferon Translocates and Induces Transcription Analog 7-Deazapurine CDN Analog Analog->STING Binds and Activates

Caption: STING pathway activation by 7-deazapurine analogs.

General Experimental Workflow for Drug Discovery

The process of discovering and evaluating novel 7-deazapurine analogs follows a structured workflow from initial synthesis to biological characterization.

Experimental_Workflow Synthesis Synthesis of 7-Deazapurine Analogs Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Determine CC50 Purification->Cytotoxicity Antiviral Antiviral/Anticancer Screening (e.g., Plaque Reduction) Determine EC50/IC50 Purification->Antiviral SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antiviral->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Drug discovery workflow for 7-deazapurine analogs.

Conclusion

7-Deazapurine analogs represent a remarkable class of molecules that have transitioned from natural product curiosities to a privileged scaffold in modern drug discovery. Their unique structural and electronic properties, combined with the power of modern synthetic chemistry, have enabled the development of potent and selective agents for a variety of diseases. The continued exploration of this versatile core, guided by a deeper understanding of its interactions with biological targets and signaling pathways, promises to yield the next generation of innovative therapeutics.

References

Spectroscopic and Synthetic Profile of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential.

Chemical Structure and Properties

This compound, also known as 5-iodo-7-deazahypoxanthine, is a halogenated derivative of the pyrrolo[2,3-d]pyrimidine core. The introduction of an iodine atom at the C5 position of the pyrrole ring offers a valuable handle for further chemical modifications, making it a key intermediate in the synthesis of various bioactive molecules.

Chemical Structure:

Synthesis_Workflow start 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one reagents N-Iodosuccinimide (NIS) Dimethylformamide (DMF) start->reagents 1. Dissolve reaction Stir at room temperature (2-4 hours) reagents->reaction 2. React workup Quench with Na2S2O3 (aq) Extract with Ethyl Acetate reaction->workup 3. Isolate purification Column Chromatography (Silica gel, DCM/MeOH) workup->purification 4. Purify product This compound purification->product 5. Characterize Spectroscopic_Analysis compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms nmr_info Provides information on the proton and carbon framework, connectivity, and chemical environment. nmr->nmr_info ir_info Identifies functional groups (N-H, C=O, C-I). ir->ir_info ms_info Determines the molecular weight and fragmentation pattern. ms->ms_info

The Strategic Role of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Potential Research Applications of a Key Synthetic Intermediate.

Introduction: 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a halogenated heterocyclic compound, has emerged as a pivotal building block in medicinal chemistry. Its pyrrolo[2,3-d]pyrimidine core is a well-recognized "privileged scaffold," analogous to purines, making it an ideal starting point for the development of targeted therapeutics. The presence of an iodine atom at the 5-position provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries. This technical guide elucidates the research applications of this compound, with a focus on its role in the synthesis of potent kinase inhibitors for the treatment of cancer and inflammatory diseases.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.

PropertyValueSource
CAS Number 135352-71-5--INVALID-LINK--[1]
Molecular Formula C₆H₄IN₃O--INVALID-LINK--[1]
Molecular Weight 261.02 g/mol --INVALID-LINK--[1]
IUPAC Name 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one--INVALID-LINK--[1]
Appearance Grey to light brown solid--INVALID-LINK--[2]
Purity ≥ 95% (HPLC)--INVALID-LINK--[2]
Storage Conditions 0-8 °C--INVALID-LINK--[2]

Synthesis of the Core Scaffold

Experimental Protocol: Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol describes the synthesis of the amino-analogue, which can be a precursor to the title compound through subsequent reactions.

  • Starting Material: 7H-Pyrrolo[2,3-d]pyrimidin-4-amine.

  • Reagents and Solvents: N-iodosuccinimide (NIS), Chloroform.

  • Procedure:

    • Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine in chloroform.

    • Add N-iodosuccinimide (1.2 equivalents) to the solution.

    • Heat the reaction mixture at reflux for 2 hours.

    • Remove the solvent under reduced pressure (in vacuo).

    • Purify the residue by silica gel column chromatography (e.g., using 10% methanol in dichloromethane as the eluent) to yield the desired product.[3]

This iodination reaction provides a general strategy that could be applied to the synthesis of this compound from its non-iodinated precursor.

G General Synthetic Workflow A Pyrrolo[2,3-d]pyrimidin-4-one (Precursor) B Iodination (e.g., with NIS) A->B Step 1 C This compound (Core Intermediate) B->C Step 2 D Further Functionalization (e.g., Chlorination, Amination) C->D Step 3 E Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) D->E Step 4

General Synthetic Workflow

Applications in Kinase Inhibitor Development

The primary application of this compound is as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold serves as an excellent ATP-mimetic, while the iodo-substituent allows for the introduction of various side chains to target specific features of the kinase active site.

Janus Kinase (JAK) Inhibitors

Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory diseases and cancers.[4] Derivatives of this compound have been explored as potent JAK inhibitors.

A study by Jiang et al. (2019) describes the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors with anti-inflammatory activity.[5] In their work, a derivative, compound 11e , demonstrated significant inhibition of JAK1 and JAK2 and displayed superior anti-inflammatory efficacy compared to the known JAK inhibitor, baricitinib.[5]

Quantitative Data for a Representative JAK Inhibitor Derivative (Compound 11e)

AssayResult
JAK1 Inhibition >90%
JAK2 Inhibition >90%
Anti-inflammatory Efficacy (NO generation in LPS-induced RAW264.7 macrophages) Superior to baricitinib
Cytotoxicity (RAW264.7 cells) IC₅₀ = 88.2 μM

Data sourced from Jiang et al., 2019.[5]

G JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway and Inhibition

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).

A 2021 study detailed the synthesis and biological activity of a series of pyrrolo[2,3-d]pyrimidine derivatives designed to covalently block mutant EGFR activity. One compound, 12i , was found to selectively inhibit HCC827 cells, which harbor an EGFR activating mutation, with a significantly higher potency compared to normal cells.

Quantitative Data for a Representative EGFR Inhibitor Derivative (Compound 12i)

TargetIC₅₀
Mutant EGFR (T790M) 0.21 nM
Wild-type EGFR 22 nM
Selectivity (WT/Mutant) ~104-fold

Data sourced from a 2021 study on EGFR inhibitors.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for key assays used to evaluate the biological activity of compounds derived from this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general guideline for determining the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Kinase of interest (e.g., JAK1, EGFR)

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Test compound serially diluted in DMSO

    • Assay buffer

    • 384-well microplate

  • Procedure:

    • Prepare a solution of the kinase and the Alexa Fluor™ 647-labeled tracer in the assay buffer.

    • Add a small volume of the serially diluted test compound to the wells of the microplate.

    • Add the kinase/tracer solution to the wells.

    • Prepare a solution of the Europium-labeled antibody in the assay buffer and add it to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A549, HepG2)

    • Cell culture medium and supplements

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

G Experimental Workflow for Biological Evaluation A This compound B Synthesis of Derivatives A->B C Derivative Library B->C D In Vitro Kinase Assay C->D E Cell Viability Assay (e.g., MTT) C->E G IC50 Determination (Kinase Inhibition) D->G F Western Blot Analysis (Apoptosis Markers) E->F H IC50 Determination (Cytotoxicity) E->H I Protein Expression Analysis F->I

Experimental Workflow for Biological Evaluation

Western Blot for Apoptosis Markers

This technique is used to investigate the mechanism of cell death induced by a compound.

  • Reagents and Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[6]

    • Analyze the changes in the expression levels of apoptosis-related proteins.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility is most prominently demonstrated in the development of potent and selective kinase inhibitors targeting key players in cancer and inflammatory signaling pathways, such as JAK and EGFR. The strategic placement of the iodine atom facilitates the exploration of chemical space, allowing for the fine-tuning of pharmacological properties. This technical guide provides a foundational understanding of the synthesis, applications, and biological evaluation of compounds derived from this important scaffold, serving as a resource for researchers and professionals in the field of drug discovery.

References

An In-Depth Technical Guide to 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Core Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its pyrrolo[2,3-d]pyrimidine core, a deazaisostere of purine, serves as a crucial pharmacophore for targeting various protein kinases, making it an intermediate of significant interest in the development of novel therapeutics for oncology, inflammatory disorders, and viral infections. The presence of the iodine atom at the 5-position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Sonogashira and Suzuki couplings. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a focus on its role as a key intermediate in the generation of potent kinase inhibitors. Detailed experimental protocols and diagrams of relevant signaling pathways are included to facilitate its practical application in a research and development setting.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with the ATP-binding sites of various protein kinases.[1] This has led to the development of numerous kinase inhibitors with this core structure, some of which have been approved for clinical use. This compound is a key synthetic intermediate that enables the facile introduction of diverse chemical moieties at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system. This strategic functionalization is critical for modulating the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
CAS Number 135352-71-5
Molecular Formula C₆H₄IN₃O
Molecular Weight 261.02 g/mol
Appearance Solid
Purity Typically >95%

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of the parent 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. A common and effective iodinating agent for this transformation is N-iodosuccinimide (NIS).

Experimental Protocol: Iodination of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Materials:

  • 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a solution of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (1.0 eq) in DMF, cool the mixture to 0 °C using an ice bath.

  • Slowly add N-Iodosuccinimide (1.1 eq) to the cooled solution in portions while stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC or LC-MS), pour the mixture into a saturated aqueous solution of Na₂S₂O₃ to quench any unreacted iodine.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound as a solid.

Note: This is a general procedure, and optimization of reaction conditions may be necessary for specific scales and substrate purities.

G 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one This compound This compound 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one->this compound NIS, DMF

Synthetic scheme for this compound.

Role as a Synthetic Intermediate

The iodine atom at the C5 position of this compound is a key functional group that allows for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is particularly useful for synthesizing alkynyl-substituted pyrrolo[2,3-d]pyrimidines, which are precursors to various kinase inhibitors.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add the anhydrous, degassed solvent followed by triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.[4][5]

G cluster_0 Sonogashira Coupling This compound This compound 5-Alkynyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 5-Alkynyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one This compound->5-Alkynyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Pd catalyst, CuI, Base Terminal Alkyne Terminal Alkyne Terminal Alkyne->5-Alkynyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

General workflow for Sonogashira coupling.
Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[6][7] This reaction is widely used to introduce aryl or heteroaryl moieties at the 5-position of the pyrrolo[2,3-d]pyrimidine core, a common feature in many kinase inhibitors.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.[8]

Application in the Synthesis of Kinase Inhibitors and Associated Signaling Pathways

Derivatives of this compound are potent inhibitors of various protein kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10][11] These kinases are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation. Many pyrrolo[2,3-d]pyrimidine-based drugs, such as Tofacitinib, target JAKs to treat autoimmune diseases like rheumatoid arthritis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene_Expression STAT_dimer->Gene_Expression Transcription 5-substituted-pyrrolo[2,3-d]pyrimidin-4-one Kinase Inhibitor 5-substituted-pyrrolo[2,3-d]pyrimidin-4-one->JAK Inhibition

JAK-STAT signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of biologically active compounds, particularly kinase inhibitors. Its straightforward synthesis and the reactivity of the iodo group in cross-coupling reactions make it an essential tool for medicinal chemists and drug development professionals. The ability to readily introduce a variety of substituents at the 5-position allows for the fine-tuning of the pharmacological properties of the resulting molecules, facilitating the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this important building block in drug discovery and development programs.

References

Methodological & Application

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors. The protocols outlined below offer efficient methods for accessing these scaffolds.

Introduction

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are isosteres of purines and have emerged as a privileged scaffold in drug discovery. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, most notably protein kinases. Several pyrrolo[2,3-d]pyrimidine-based drugs have been developed and approved for treating cancers and inflammatory diseases by targeting key signaling pathways. This document details two distinct and effective synthetic strategies for preparing these valuable compounds.

Experimental Protocols

Two representative protocols for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives are presented below: a one-pot, three-component reaction for the synthesis of polyfunctionalized derivatives and a copper-catalyzed approach for the synthesis of a key intermediate.

Protocol 1: One-Pot, Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives[1]

This protocol describes a green and efficient one-pot synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives using tetra-n-butylammonium bromide (TBAB) as a catalyst.

Materials:

  • Arylglyoxals (e.g., phenylglyoxal)

  • 6-Amino-1,3-dimethyluracil

  • Barbituric acid or its derivatives

  • Tetra-n-butylammonium bromide (TBAB)

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, add the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the barbituric acid derivative (1.0 mmol).

  • Add ethanol (10 mL) to the flask.

  • Add tetra-n-butylammonium bromide (TBAB) (5 mol%, 0.05 mmol).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 60-80 minutes.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: Copper-Catalyzed Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid[2][3]

This protocol details a multi-step synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate, which can be further functionalized. A key step involves a copper-catalyzed coupling reaction.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Cyclopentylamine

  • 3,3-Diethoxy-1-propyne

  • Copper(I) chloride (CuCl)

  • 6-Methylpicolinic acid

  • Sodium iodide (NaI)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Oxone

  • N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

  • Dissolve 5-bromo-2,4-dichloropyrimidine in a suitable solvent such as ethyl acetate.

  • Add diisopropylethylamine (DIPEA).

  • Slowly add cyclopentylamine at room temperature and stir the mixture.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Step 2: Copper-Catalyzed Coupling and Cyclization

  • In a Schlenk tube, combine 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, CuCl, 6-methylpicolinic acid, NaI, and K2CO3.

  • Evacuate and backfill the tube with argon.

  • Add a solution of 3,3-diethoxy-1-propyne in DMSO.

  • Stir the reaction mixture at 100 °C for 48 hours.[2]

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the resulting intermediate, 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine, by column chromatography.

Step 3: Hydrolysis to Aldehyde

  • Dissolve the product from Step 2 in THF.

  • Add concentrated hydrochloric acid and stir at room temperature for 1 hour.[2]

  • Perform an aqueous work-up and purify by column chromatography to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde.

Step 4: Oxidation to Carboxylic Acid

  • Dissolve the aldehyde from Step 3 in DMF.

  • Add Oxone and stir the mixture at room temperature for 6 hours.[2]

  • Add water to precipitate the product.

  • Filter the solid and dry to obtain 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives using the protocols described above.

Table 1: One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives [1]

EntryArylglyoxalBarbituric Acid DerivativeReaction Time (min)Yield (%)
1PhenylglyoxalBarbituric acid6095
24-ChlorophenylglyoxalBarbituric acid6592
34-MethylphenylglyoxalBarbituric acid6094
44-NitrophenylglyoxalBarbituric acid8085
5Phenylglyoxal1,3-Dimethylbarbituric acid6093
64-Chlorophenylglyoxal1,3-Dimethylbarbituric acid6590
74-Methylphenylglyoxal1,3-Dimethylbarbituric acid6091
84-Nitrophenylglyoxal1,3-Dimethylbarbituric acid8088
9PhenylglyoxalThiobarbituric acid7089
104-ChlorophenylglyoxalThiobarbituric acid7586
114-MethylphenylglyoxalThiobarbituric acid7088
124-NitrophenylglyoxalThiobarbituric acid8073

Table 2: Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and Derivatives [2]

StepProductYield (%)
15-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine88
22-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine85
32-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde89
42-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid85
52-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide76

Mandatory Visualization

Signaling Pathway

Pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the EGFR signaling pathway and the point of inhibition by these compounds.

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by pyrrolo[2,3-d]pyrimidines.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of pyrrolo[2,3-d]pyrimidine derivatives as described in the protocols.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., One-Pot or Cu-Catalyzed) Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Characterization Structural Characterization (NMR, MS, etc.) Workup->Characterization Final_Product Pure Pyrrolo[2,3-d]pyrimidine Derivative Characterization->Final_Product Biological_Screening Biological Activity Screening (e.g., Kinase Assays) Final_Product->Biological_Screening

Caption: General workflow for synthesis and evaluation of derivatives.

References

Application Notes and Protocols: The Strategic Use of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in a multitude of kinase inhibitors.[1] This is due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allowing it to competitively bind to the ATP-binding site of various kinases.[2] Within this class of compounds, 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and its derivatives are pivotal intermediates. The presence of an iodine atom at the 5-position provides a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. This strategic functionalization has been instrumental in the development of potent and selective inhibitors targeting key kinases implicated in various diseases, including autoimmune disorders and cancer.

This document provides detailed application notes on the utility of 5-iodo-pyrrolo[2,3-d]pyrimidine scaffolds in the synthesis of kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors. It includes experimental protocols for the synthesis of a representative inhibitor, quantitative data on the inhibitory activities of several compounds, and visualizations of the relevant biological pathways and experimental workflows.

Targeted Signaling Pathway: The JAK-STAT Pathway

A primary target for inhibitors derived from the pyrrolo[2,3-d]pyrimidine core is the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a central role in the immune system.[3] Dysregulation of this pathway is linked to a variety of autoimmune and inflammatory diseases.

The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor 5-Iodo-pyrrolo[2,3-d]pyrimidine -based Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Data Presentation: Kinase Inhibitory Activity

The 5-iodo-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to generate a diverse range of kinase inhibitors. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds against various kinases.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Janus Kinases (JAKs)

CompoundTarget KinaseIC50 (nM)Reference
TofacitinibJAK11[4]
JAK220[4]
JAK31[4]
PF-04965842JAK12.7[4]
JAK2>4000[4]
JAK3107[4]
Compound 8mJAK10.16[5]
JAK26.5[5]
Compound 8oJAK10.3[5]
JAK23.0[5]

Table 2: Inhibitory Activity of 5-Aryl-Substituted Pyrrolo[2,3-d]pyrimidines against Lck and Src Kinases

CompoundR-Group at 5-positionLck IC50 (nM)Src IC50 (nM)Reference
14-Phenoxyphenyl10120[6]
24-(4-Fluorophenoxy)phenyl5100[6]
34-(4-Chlorophenoxy)phenyl7150[6]
44-(4-Methylphenoxy)phenyl8130[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent elaboration into a potent kinase inhibitor, showcasing the utility of the 5-iodo-pyrrolo[2,3-d]pyrimidine core.

Protocol 1: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of a key halogenated intermediate.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Suzuki Cross-Coupling for the Synthesis of a 5-Aryl-pyrrolo[2,3-d]pyrimidine

This protocol demonstrates the utility of the 5-iodo group in forming a carbon-carbon bond via a Suzuki-Miyaura cross-coupling reaction.[6]

Materials:

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1)

  • (4-Phenoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a reaction vessel, combine 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (4-phenoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add degassed 1,2-dimethoxyethane and water (e.g., 4:1 v/v).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the 5-(4-phenoxyphenyl)-substituted pyrrolo[2,3-d]pyrimidine.

Protocol 3: Synthesis of Tofacitinib (Representative JAK Inhibitor)

This multi-step synthesis illustrates the construction of a clinically approved JAK inhibitor, starting from a related pyrrolo[2,3-d]pyrimidine intermediate.

Step 3a: Coupling of the Pyrrolopyrimidine Core and Piperidine Moiety

  • Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine dihydrochloride (1.1 eq), and potassium carbonate (3.0 eq) in a mixture of water and n-butanol.

  • Heat the mixture to reflux (approximately 90-100 °C) for 24-48 hours.

  • After cooling, extract the product into an organic solvent like toluene.

  • Wash the organic layer, dry, and concentrate to obtain N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 3b: Deprotection (Removal of Benzyl Group)

  • Dissolve the product from Step 3a in a suitable solvent such as methanol or ethanol.

  • Add a palladium catalyst, such as 20% palladium hydroxide on carbon (Pearlman's catalyst).

  • Subject the mixture to hydrogenation (H2 gas, typically at 50 psi) at room temperature for 12-24 hours.

  • Filter off the catalyst and concentrate the filtrate to yield N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 3c: Final Acylation to Tofacitinib

  • Dissolve the deprotected amine from Step 3b in a solvent such as n-butanol.

  • Add a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq).

  • Add ethyl cyanoacetate (1.2 eq) and heat the reaction to 40-50 °C for 12-18 hours.

  • Upon completion, the product can be isolated and purified, often by crystallization as a citrate salt to yield Tofacitinib citrate.

Visualization of Experimental Workflow

The synthesis of kinase inhibitors using the 5-iodo-pyrrolo[2,3-d]pyrimidine scaffold typically follows a structured workflow.

Synthesis_Workflow Start This compound (or derivative) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Start->Coupling Step 1 Purification1 Purification Coupling->Purification1 Functionalization Further Functionalization (e.g., amination at C4) Purification2 Purification Functionalization->Purification2 Deprotection Deprotection Step(s) (if applicable) Purification3 Purification Deprotection->Purification3 Final_Product Final Kinase Inhibitor Purification1->Functionalization Purification2->Deprotection Purification3->Final_Product

Caption: General experimental workflow for kinase inhibitor synthesis.

Conclusion

This compound and its analogs are indispensable building blocks in the synthesis of advanced kinase inhibitors. The strategic placement of the iodine atom facilitates diverse and efficient functionalization of the pyrrolopyrimidine core, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols and data provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics targeting kinase-driven pathologies.

References

Application Notes and Protocols for N-Alkylation of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the alkylation of related heterocyclic systems.

Introduction

The N-alkylation of the pyrrolo[2,3-d]pyrimidine scaffold is a critical step in the development of novel kinase inhibitors and other therapeutic agents. The introduction of alkyl groups at the N7 position of the pyrrole ring can significantly modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The starting material, this compound (CAS: 135352-71-5), is a versatile building block for creating a diverse library of N-substituted derivatives.[1]

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The pyrrole nitrogen is first deprotonated by a suitable base to form a nucleophilic anion, which then attacks the alkylating agent. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and regioselectivity (N-alkylation vs. O-alkylation).

Diagram of the General N-Alkylation Reaction

N_Alkylation_Scheme start This compound reagents + Alkylating Agent (R-X) + Base start->reagents product N-alkylated Product reagents->product

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocols

Two primary protocols are presented below, utilizing different base and solvent systems. These can be adapted based on the specific alkylating agent and desired reaction scale.

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

This protocol is a widely used and generally effective method for N-alkylation of similar heterocyclic compounds.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, propargyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.2-1.5 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Sodium Hydride in THF/DMF

This protocol employs a stronger base and may be suitable for less reactive alkylating agents or to achieve faster reaction times.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl chloromethyl ether)

  • Anhydrous Tetrahydrofuran (THF) and/or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF or a THF/DMF mixture at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table provides a template for summarizing the results of N-alkylation experiments with various alkylating agents.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMFRT12Data not available
2Benzyl BromideK₂CO₃DMF606Data not available
3Propargyl BromideK₂CO₃DMFRT24Data not available
4Ethyl IodideNaHTHFRT8Data not available
5Benzyl chloromethyl etherNaHTHF/DMFRT3Data not available

Workflow and Logic Diagrams

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., K2CO3 or NaH) start->add_base stir Stir under inert atmosphere add_base->stir add_alkylating_agent Add Alkylating Agent stir->add_alkylating_agent react Stir at specified temperature add_alkylating_agent->react monitor Monitor by TLC react->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash and dry organic layers extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: A generalized workflow for the N-alkylation of this compound.

Logical Relationship of Reaction Components

logical_relationship substrate Pyrrolo[2,3-d]pyrimidinone (Nucleophile Precursor) anion Pyrrolopyrimidinone Anion (Nucleophile) substrate->anion Deprotonation base Base base->anion product N-Alkylated Product anion->product Nucleophilic Attack alkyl_halide Alkylating Agent (Electrophile) alkyl_halide->product solvent Aprotic Solvent (e.g., DMF, THF) solvent->substrate Solvates solvent->alkyl_halide

Caption: Logical relationships between reactants in the N-alkylation process.

References

Application Notes and Protocols for 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a key heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of potent kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP, making it an ideal framework for designing ATP-competitive kinase inhibitors.[1] The iodine atom at the 5-position provides a strategic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds derived from this important scaffold in the context of pharmaceutical development, with a focus on their application as inhibitors of key signaling pathways implicated in cancer and other diseases.

Application Notes

The this compound scaffold has been extensively utilized in the development of inhibitors for a range of protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Derivatives of this scaffold have shown significant inhibitory activity against several important kinase targets.

Target Kinases and Therapeutic Areas:
  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other epithelial tumors.[3]

  • HER2: Overexpressed in a subset of breast cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.[4]

  • Protein Kinase B (Akt): A central node in a signaling pathway that promotes cell survival and proliferation.

  • Janus Kinases (JAKs): Involved in cytokine signaling and implicated in inflammatory diseases and myeloproliferative disorders.

  • p21-Activated Kinase 4 (PAK4): Associated with a variety of cancers.

The development of potent and selective inhibitors of these kinases is a major focus of modern drug discovery. The this compound scaffold provides a robust starting point for the synthesis of such inhibitors.

Data Presentation

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of selected pyrrolo[2,3-d]pyrimidine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives (IC50 in nM) [4]

CompoundEGFRHer2VEGFR2CDK2
5e 10268204183
5h 9155187154
5k 7940136112
5l 8549165131
Sunitinib (Reference) 93-261-
Erlotinib (Reference) 55---
Staurosporine (Reference) -38--

Table 2: In Vivo Pharmacokinetic Parameters of Selected Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors in Mice [5]

CompoundDose (mg/kg, p.o.)Cmax (µM)Tmax (h)AUC (µM·h)Half-life (h)
BKI-1553 501.8210.33.2
BKI-1597 503.5112.12.1
BKI-1660 500.947.94.5
BKI-1748 504.20.59.81.8

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor)

This precursor is synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Materials: 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride (POCl₃), N,N-diisopropylethylamine (DIPEA), toluene.

  • Procedure:

    • Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in toluene.

    • Add phosphoryl chloride and warm the mixture to 50°C.

    • Add N,N-diisopropylethylamine dropwise, maintaining the temperature at 50°C.

    • Stir the reaction mixture at 50°C until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture and carefully quench with ice water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, N-iodosuccinimide (NIS), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF and cool the solution to 0°C.

    • Add N-iodosuccinimide (NIS) portion-wise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Hydrolysis to this compound

  • Materials: 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Procedure (General):

    • Suspend 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in an aqueous acidic or basic solution.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • If the reaction was conducted under acidic conditions, neutralize with a base. If under basic conditions, neutralize with an acid to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method for assessing the inhibitory activity of compounds against a target kinase.

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition of the kinase.

  • Materials:

    • Test compounds (dissolved in DMSO)

    • Target kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

    • Luminescence-based ATP detection reagent

    • 384-well white microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense a small volume of the diluted compounds into the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).

    • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Initiate the kinase reaction by adding ATP to the wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Cancer cell lines

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by inhibitors derived from the this compound scaffold.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotion Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

JAK_STAT_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation JAK->Cytokine_Receptor Phosphorylation STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Initiation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 7H-pyrrolo[2,3-d] -pyrimidin-4-ol Chlorination Chlorination (POCl₃, DIPEA) Start->Chlorination Intermediate1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Chlorination->Intermediate1 Iodination Iodination (NIS, DMF) Intermediate1->Iodination Intermediate2 4-Chloro-5-iodo-7H-pyrrolo [2,3-d]pyrimidine Iodination->Intermediate2 Hydrolysis Hydrolysis (Acid or Base) Intermediate2->Hydrolysis Product Final Product: 5-Iodo-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one Hydrolysis->Product Purification Purification (Crystallization/ Chromatography) Product->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and antiviral agents.[1][2] The strategic functionalization of this nucleus is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 5-aryl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-ones from the 5-iodo precursor.[1][2]

This document provides a detailed protocol for the Suzuki coupling reaction of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one with various arylboronic acids. The higher reactivity of the carbon-iodine bond compared to other halogens facilitates the oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions and higher yields.[3]

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[4] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[4] A base is required to activate the boronic acid for the transmetalation step.[5]

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Two common methods are described: conventional heating and microwave-assisted synthesis.

Method 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, DME/H₂O, DMF)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhosPdG2/XPhos, Pd(PPh₃)₄) (0.5-5 mol%)[6]

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Ethanol/H₂O)[6][7]

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[7]

  • Add the degassed solvent mixture.[7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-135 °C) for a specified time (e.g., 15-40 minutes) with stirring.[6][7]

  • After the reaction, allow the vial to cool to room temperature.

  • Work up the reaction mixture as described in the conventional heating protocol (steps 8-10).

Data Presentation

The following tables summarize representative reaction conditions and yields for Suzuki coupling reactions on similar heterocyclic cores, which can be used as a starting point for optimizing the reaction with this compound.

Table 1: Catalyst and Base Screening for Suzuki Coupling of a Halogenated Pyrimidine Derivative [7]

Catalyst (5 mol%)Base (3 equiv)Yield (%)
Pd(PPh₃)₄K₂CO₃65
Pd(dppf)Cl₂K₂CO₃58
Pd(OAc)₂K₂CO₃35
PdCl₂(PPh₃)₂K₂CO₃42
Pd(PPh₃)₄Cs₂CO₃72
Pd(PPh₃)₄K₃PO₄78

Reaction Conditions: Halogenated pyrimidine (1.0 equiv), phenylboronic acid (1.0 equiv), solvent: 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.[7]

Table 2: Solvent Screening for Suzuki Coupling of a Halogenated Pyrimidine Derivative [7]

Solvent (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)65
Toluene/H₂O (2:1)45
DMF/H₂O (2:1)55
Acetonitrile/H₂O (2:1)38
Ethanol/H₂O (2:1)62

Reaction Conditions: Halogenated pyrimidine (1.0 equiv), phenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), 100 °C, 15 min, microwave irradiation.[7]

Table 3: Examples of Suzuki Coupling on Related Heterocyclic Cores

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
3-bromo-pyrazolo[1,5-a] pyrimidin-5-one[6]p-methoxyphenyl boronic acidXPhosPdG2 (2.5)/ XPhos (5)K₃PO₄EtOH/H₂O135 (MW)40 min89
5-bromo-indazole[8]N-Boc-2-pyrrole boronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O802 h84
6-chloro-7-iodo-7- deazapurine[2]Arylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃1,4-Dioxane/H₂O80-1004-12 hHigh (not specified)

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII R-X OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-R' Ln PdII->PdII_R R'-B(OH)₂ Base Transmetal Transmetalation (R'-B(OH)₂) Base Base Base->Transmetal PdII_R->Pd0 R-R' RedElim Reductive Elimination Product R-R' RedElim->Product R_X 5-Iodo-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one R_X->OxAdd BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A 1. Combine Reactants: This compound, Arylboronic acid, Base B 2. Degas and backfill with inert gas (3x) A->B C 3. Add Pd Catalyst B->C D 4. Add Degassed Solvent C->D E 5. Heat with stirring (Conventional or Microwave) D->E F 6. Monitor progress (TLC, LC-MS) E->F G 7. Cool and Dilute F->G H 8. Aqueous Workup (Wash with H₂O and Brine) G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 5-Aryl-3H-pyrrolo[2,3-d] pyrimidin-4(7H)-one J->K

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Cell-Based Assays Using 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold, a derivative of the 7-deazapurine core, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] This structural motif serves as a versatile backbone for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them key therapeutic targets. The strategic incorporation of an iodine atom at the 5-position can enhance binding affinity and selectivity for the target kinase.[2]

This document provides detailed application notes and protocols for utilizing this compound derivatives in common cell-based assays. These assays are fundamental for evaluating the cellular efficacy of these compounds, including their effects on cell viability, proliferation, and apoptosis. The primary mechanism of action for many of these derivatives is the inhibition of Janus kinases (JAKs), which are pivotal in cytokine signaling through the JAK-STAT pathway.[3] Therefore, protocols relevant to assessing the downstream effects of JAK inhibition are highlighted.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals working in academic, industrial, and clinical research settings who are involved in the screening, characterization, and development of kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of representative pyrrolo[2,3-d]pyrimidine derivatives, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Abrocitinib (a pyrrolo[2,3-d]pyrimidine derivative) against JAK Isoforms. [4]

CompoundJAK1 IC50 (µM)JAK2 IC50 (µM)JAK3 IC50 (µM)TYK2 IC50 (µM)
Abrocitinib0.0290.803>101.253

Table 2: Cellular Activity of Abrocitinib in Human Whole Blood Assays. [4]

AssayIC50 (µM)
IFN-γ-induced STAT1 phosphorylation0.163
IFN-α-induced STAT3 phosphorylation0.189
IL-27-induced STAT3 phosphorylation0.271
IL-21-induced STAT3 phosphorylation0.511

Table 3: In Vitro Kinase Inhibitory Activity of Compound 5k (a halogenated pyrrolo[2,3-d]pyrimidine derivative) against various kinases. [1]

KinaseIC50 (nM)
EGFR40
Her2115
VEGFR298
CDK2204

Table 4: Cytotoxic Activity of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Derivatives in Cancer Cell Lines (IC50 in µM). [2]

CompoundHepG2HCT-116MCF-7PC-3
5e39.42 ± 2.143.15 ± 3.551.27 ± 4.248.33 ± 3.9
5h33.18 ± 1.936.41 ± 2.842.88 ± 3.138.75 ± 2.5
5k29.53 ± 1.531.86 ± 2.237.14 ± 2.934.29 ± 2.1
5l35.79 ± 2.438.92 ± 3.345.61 ± 3.841.06 ± 3.6

Mandatory Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Translocation & Binding Inhibitor This compound Derivative Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 8. Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of test compound treatment 3. Add compound to cells and incubate (e.g., 48-72h) compound_prep->treatment mtt_addition 4. Add MTT reagent and incubate (e.g., 4h) treatment->mtt_addition solubilization 5. Add solubilization solution mtt_addition->solubilization readout 6. Measure absorbance (e.g., 570 nm) solubilization->readout calculation 7. Calculate cell viability and IC50 readout->calculation

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is for assessing the effect of this compound derivatives on cell viability and proliferation. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound derivatives using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours). Include an untreated control and a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence of the gated population to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Cellular Kinase Phosphorylation Assay (ELISA-based)

This protocol provides a general framework for an ELISA-based assay to measure the inhibition of a specific kinase's downstream substrate phosphorylation in cells treated with this compound derivatives. This is particularly relevant for assessing the inhibition of the JAK-STAT pathway by measuring the phosphorylation of STAT proteins.[4]

Materials:

  • Cell line expressing the target kinase and substrate (e.g., a cell line responsive to cytokine stimulation for JAK-STAT analysis)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • Cytokine or other stimulus to activate the kinase pathway

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the total substrate protein (e.g., total STAT3)

  • Detection antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and grow to the desired confluency.

    • Pre-treat cells with serial dilutions of the this compound derivative for a specified time.

    • Stimulate the cells with the appropriate agonist (e.g., a cytokine like IFN-γ) for a short period to induce substrate phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with cold PBS.

    • Add cell lysis buffer to each well and incubate on ice to prepare cell lysates.

  • ELISA:

    • Transfer the cell lysates to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate multiple times with wash buffer.

    • Add the diluted phospho-specific detection antibody to each well and incubate.

    • Wash the plate and add the diluted HRP-conjugated secondary antibody.

    • Incubate and wash the plate again.

    • Add TMB substrate solution and incubate in the dark until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The this compound derivatives represent a promising class of compounds for the development of targeted therapies, particularly as kinase inhibitors. The protocols and data presented in these application notes provide a framework for the systematic evaluation of these compounds in relevant cell-based assays. By employing these standardized methods, researchers can effectively characterize the cellular potency and mechanism of action of novel derivatives, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols: 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one for Diagnostic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a halogenated derivative of the 7-deazapurine scaffold, serves as a critical building block in the synthesis of targeted diagnostic agents, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore that mimics the adenine structure of ATP, enabling it to bind to the ATP-binding site of various protein kinases.[1] The presence of the iodine atom at the 5-position provides a strategic site for radioiodination, allowing for the development of radiotracers to visualize and quantify the expression and activity of key kinases implicated in oncology and neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase-targeted diagnostic agents.

Key Applications

The primary application of this compound in diagnostic agent development is as a precursor for radiolabeled kinase inhibitors. These agents are designed to non-invasively assess the status of specific signaling pathways in vivo, aiding in:

  • Patient Stratification: Identifying patients who are most likely to respond to targeted kinase inhibitor therapies.

  • Treatment Monitoring: Assessing the early response to treatment by measuring changes in kinase expression or activity.

  • Drug Development: Evaluating the pharmacokinetics and pharmacodynamics of new kinase inhibitors.

  • Understanding Disease Progression: Investigating the role of specific kinases in various pathological conditions.

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against a range of kinases, making them valuable for targeting pathways involved in cell proliferation, angiogenesis, and inflammation.

Data Presentation

The following tables summarize quantitative data for representative pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors and the properties of a related radiolabeled tracer. This data is provided to illustrate the potential of diagnostic agents derived from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference Cell Line
Compound A VEGFR-211.9Not Specified
Compound B VEGFR-213.6Not Specified
Compound C RET (wild-type)Low NanomolarNot Specified
Compound D RET (V804M mutant)Low NanomolarNot Specified
Compound E EGFR6.6-fold less active than PD153035Not Specified
Compound F JAK26TF-1

Data is compiled from various sources for illustrative purposes.[2][3][4]

Table 2: Cytotoxicity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)
Compound G HT-29 (Colon)4.01
Compound H HT-29 (Colon)4.55
Compound I MDA-MB-468 (Breast)6.17

Data is compiled from various sources for illustrative purposes.[5][6]

Table 3: Properties of a Representative ¹⁸F-Labeled Pyrrolo[2,3-d]pyrimidine PET Tracer for CSF1R Imaging

PropertyValue
Radiochemical Yield Optimized conditions resulted in a good yield.
Molar Activity 57 GBq/µmol
Radiochemical Purity High
In Vitro Target Affinity (IC50) 6 nM (for the non-radiolabeled analog)

This data is for an ¹⁸F-labeled derivative, providing a benchmark for the potential of radiolabeled pyrrolo[2,3-d]pyrimidines.[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis and preclinical evaluation of a radioiodinated diagnostic agent derived from this compound.

Protocol 1: Radioiodination of a this compound Derivative via Isotopic Exchange

This protocol describes a general method for replacing the stable iodine atom with a radioactive isotope (e.g., ¹²³I for SPECT or ¹²⁴I for PET).

Materials:

  • This compound derivative (precursor)

  • Sodium Iodide ([¹²³I]NaI or [¹²⁴I]NaI) solution

  • Copper(II) sulfate (CuSO₄)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Reaction vessel (e.g., sealed vial)

  • Heating system (e.g., heating block or oil bath)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Solvents for HPLC (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation

Procedure:

  • To a sealed reaction vial, add the 5-iodopyrrolopyrimidine precursor (typically in the microgram range).

  • Add a solution of [¹²³I]NaI or [¹²⁴I]NaI in a suitable buffer.

  • Add a catalytic amount of copper(II) sulfate and ammonium sulfate to facilitate the exchange reaction.[2]

  • Seal the vial and heat the reaction mixture at a high temperature (typically 100-150°C) for a specified time (e.g., 30-60 minutes).

  • After cooling, quench the reaction.

  • Purify the crude reaction mixture using semi-preparative HPLC to separate the radiolabeled product from the unreacted precursor and other impurities.

  • Collect the fraction containing the radiolabeled product.

  • Formulate the final product by removing the HPLC solvent (e.g., via rotary evaporation or SPE) and redissolving it in a biocompatible solution (e.g., saline with a small percentage of ethanol).

  • Determine the radiochemical yield, radiochemical purity, and specific activity of the final product.

Protocol 2: In Vitro Cell Binding Assay

This protocol is to assess the specific binding of the newly synthesized radiotracer to its target kinase in a cellular context.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)

  • Control cell line with low or no expression of the target kinase

  • Cell culture medium and supplements

  • Radiolabeled pyrrolopyrimidine tracer

  • Unlabeled ("cold") pyrrolopyrimidine derivative for competition assay

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Gamma counter

Procedure:

  • Plate the target-expressing and control cells in multi-well plates and allow them to adhere overnight.

  • For total binding, add the radiolabeled tracer at various concentrations to the wells.

  • For non-specific binding, add the radiolabeled tracer along with a large excess (e.g., 1000-fold) of the unlabeled compound.

  • Incubate the plates at 37°C for a defined period (e.g., 1 hour).

  • Wash the cells with ice-cold PBS to remove unbound tracer.

  • Lyse the cells and collect the lysate.

  • Measure the radioactivity in the lysate using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

Protocol 3: Preclinical In Vivo Imaging and Biodistribution Study

This protocol outlines the steps for evaluating the pharmacokinetics, tumor-targeting ability, and in vivo stability of the radiotracer in a tumor-bearing animal model.

Materials:

  • Tumor-bearing rodents (e.g., nude mice with xenografts of a human cancer cell line expressing the target kinase)

  • Radiolabeled pyrrolopyrimidine tracer

  • Anesthetic for animals

  • PET or SPECT imaging system

  • Gamma counter for biodistribution analysis

Procedure:

  • Anesthetize the tumor-bearing animal.

  • Inject a known amount of the radiolabeled tracer intravenously.

  • Perform dynamic or static PET/SPECT imaging at various time points (e.g., 30 min, 1, 2, 4, and 24 hours post-injection) to visualize the tracer distribution.

  • For biodistribution studies, euthanize cohorts of animals at the specified time points.

  • Dissect major organs and the tumor.

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the tracer uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

  • Analyze the imaging and biodistribution data to assess tumor uptake, clearance from non-target organs, and overall pharmacokinetic profile.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in developing diagnostic agents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Domain Intracellular Kinase Domain RTK->Kinase_Domain Activates Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylates ATP ATP ATP->Kinase_Domain pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream Radiotracer [¹²³I]-Pyrrolopyrimidine Tracer Radiotracer->Kinase_Domain Blocks ATP Binding Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Kinase signaling pathway and tracer inhibition.

experimental_workflow Precursor 5-Iodo-Pyrrolopyrimidine Precursor Radioiodination Radioiodination ([¹²³I]NaI or [¹²⁴I]NaI) Precursor->Radioiodination Purification HPLC Purification Radioiodination->Purification QC Quality Control (Purity, Specific Activity) Purification->QC InVitro In Vitro Studies (Cell Binding Assay) QC->InVitro InVivo In Vivo Studies (PET/SPECT Imaging, Biodistribution) QC->InVivo Data Data Analysis InVitro->Data InVivo->Data logical_relationship Core Pyrrolo[2,3-d]pyrimidine Core Iodo 5-Iodo Substitution Core->Iodo Provides Scaffold Radiolabeling Radioiodination (e.g., ¹²³I, ¹²⁴I) Iodo->Radiolabeling Enables Tracer Kinase-Targeted Radiotracer Radiolabeling->Tracer Creates Imaging PET/SPECT Imaging Tracer->Imaging Allows for

References

Agrochemical Applications of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one: An Overview of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the agrochemical potential of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one will find a landscape dominated by its applications in medicinal chemistry, with a notable absence of direct research into its use as a herbicide, fungicide, or plant growth regulator. Extensive searches of scientific literature and patent databases have revealed a significant focus on the synthesis and evaluation of this compound and its derivatives as potent kinase inhibitors for therapeutic purposes, particularly in oncology.

While the broader class of pyrrolo[2,3-d]pyrimidines has been investigated for a range of biological activities, including some reports of antibacterial and antifungal properties against human pathogens, specific data on the efficacy and mechanisms of this compound in agricultural applications is not publicly available.[1] This lack of specific agrochemical data prevents the creation of detailed application notes and experimental protocols as initially requested.

Potential Areas for Future Agrochemical Research

Despite the current lack of direct evidence, the chemical structure of this compound and the known biological activities of related compounds suggest potential avenues for future agrochemical research. The pyrrolo[2,3-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. This promiscuity could translate to agrochemical applications.

Hypothetical Workflow for Agrochemical Screening:

Should researchers wish to investigate the agrochemical potential of this compound, a general screening workflow could be initiated.

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_dose_response Secondary Screening (Dose-Response) cluster_moa Mechanism of Action Studies Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Herbicidal Herbicidal Activity Assay (e.g., seed germination, root growth) Purification->Herbicidal Fungicidal Fungicidal Activity Assay (e.g., mycelial growth inhibition) Purification->Fungicidal PGR Plant Growth Regulator Assay (e.g., coleoptile elongation) Purification->PGR EC50 Determination of EC50/IC50 Values Herbicidal->EC50 Fungicidal->EC50 PGR->EC50 Target Target Identification (e.g., enzyme inhibition assays) EC50->Target

Caption: A hypothetical workflow for the initial agrochemical screening of a novel compound.

Summary of Findings and Future Directions

For researchers in the agrochemical field, this represents an unexplored area. The compound's established synthetic routes and the diverse biological activities of the broader pyrrolo[2,3-d]pyrimidine family may warrant its inclusion in primary screening programs to assess its potential as a novel herbicide, fungicide, or plant growth regulator. Future research would need to establish baseline efficacy, determine modes of action, and conduct necessary toxicological and environmental impact studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and related compounds.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low or no yield in the iodination of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core can stem from several factors:

    • Inactive Iodinating Agent: N-Iodosuccinimide (NIS) is sensitive to moisture and heat and can decompose over time.[1] Ensure you are using a fresh, high-purity batch of NIS. Consider purchasing from a reputable supplier.

    • Insufficient Activation: The electrophilicity of the iodine in NIS may need to be enhanced for efficient reaction with the electron-rich pyrrole ring. The use of a catalytic amount of an acid, such as trifluoroacetic acid, can activate NIS.[2]

    • Reaction Temperature: The iodination of a similar compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is initiated at 0°C and then allowed to proceed at room temperature overnight.[3] Lower temperatures may be too slow, while higher temperatures could lead to side reactions and decomposition.

    • Solvent Choice: The choice of solvent is critical. Dimethylformamide (DMF) is a common solvent for this type of reaction.[3] Ensure the solvent is anhydrous, as water can react with NIS.

    • Starting Material Purity: Impurities in the starting material, 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, can interfere with the reaction. Confirm the purity of your starting material by techniques such as NMR or LC-MS.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: My reaction mixture shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the possible side products and how can I minimize their formation?

  • Answer: The formation of multiple products can be attributed to several factors:

    • Di-iodination: The pyrrole ring is activated towards electrophilic substitution, and under certain conditions, a second iodine atom may be introduced at another position on the ring. To minimize this, use a controlled stoichiometry of NIS (typically 1.0 to 1.1 equivalents).

    • Oxidation: NIS is a mild oxidant and can potentially oxidize sensitive functional groups in the starting material or product.[4] Maintaining a controlled temperature and reaction time can help mitigate this.

    • Reaction with Solvent: In some cases, the solvent can participate in side reactions. While DMF is generally suitable, ensure it is of high purity.

    • Incomplete Reaction: One of the spots on your TLC is likely the unreacted starting material. If the reaction has not gone to completion, consider extending the reaction time or re-evaluating the reaction conditions as described in "Issue 1".

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What purification strategies are recommended?

  • Answer: Purifying this compound can be challenging due to its polarity and potential for low solubility.

    • Work-up Procedure: A common work-up for reactions involving NIS includes quenching with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove any unreacted iodine and NIS.[3] This is followed by filtration of the precipitated solid.

    • Washing: The filtered product should be washed thoroughly with water to remove any residual salts and DMF.[3]

    • Recrystallization: If the purity is still low after filtration and washing, recrystallization from a suitable solvent or solvent system can be effective. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

    • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A polar solvent system will likely be required to elute the product.

Frequently Asked Questions (FAQs)

  • Question: What is the most common iodinating agent for the synthesis of this compound?

    • Answer: N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich heterocyclic compounds like the pyrrolo[2,3-d]pyrimidine core.[1][5] It is preferred over molecular iodine due to its milder nature and better selectivity.[1]

  • Question: What is the expected regioselectivity of the iodination?

    • Answer: The iodination is expected to occur regioselectively at the 5-position of the 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one ring. This is due to the electronic properties of the pyrrole ring within the fused heterocyclic system, which directs electrophilic substitution to this position.

  • Question: Can I use other halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) for this reaction?

    • Answer: While NBS and NCS are used for bromination and chlorination, respectively, the reactivity and outcomes can differ significantly.[4] If your goal is to synthesize the 5-iodo derivative, NIS is the appropriate reagent.

Data Presentation

ParameterConditionReference
Starting Material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[3]
Iodinating Agent N-Iodosuccinimide (NIS)[3]
Equivalents of NIS 1.1 eq[3]
Solvent Dimethylformamide (DMF)[3]
Temperature 0°C to room temperature[3]
Reaction Time Overnight[3]
Work-up Addition of saturated Na2S2O3 solution, filtration, and washing with water[3]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, adapted from a procedure for a similar compound.[3]

Step 1: Iodination of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • To a solution of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (1.0 eq) in anhydrous DMF (approximately 5 mL per gram of starting material), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Stir the mixture for 30 minutes, and then collect the precipitate by filtration.

  • Wash the solid product thoroughly with water.

  • Dry the product under vacuum to obtain this compound.

Mandatory Visualization

SynthesisPathway start 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one intermediate This compound start->intermediate NIS, DMF 0°C to rt

Caption: Proposed synthesis pathway for this compound.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_reagents Check NIS and Solvent Quality start->check_reagents check_conditions Verify Reaction Temperature and Time start->check_conditions check_activation Consider Acid Catalyst (e.g., TFA) check_reagents->check_activation Reagents OK check_conditions->check_activation Conditions OK optimize Optimize Reaction Parameters check_activation->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low yield in the iodination reaction.

References

Overcoming solubility issues with 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound, a member of the pyrrolo[2,3-d]pyrimidine class, is expected to have low solubility in aqueous solutions. Based on data for structurally similar compounds, it is practically insoluble in water.[1] It is, however, expected to be soluble in organic polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][3]

Q2: What is the recommended solvent for preparing a stock solution?

A2: The recommended solvent for preparing a stock solution of this compound is anhydrous DMSO. For many kinase inhibitors with similar scaffolds, stock solutions are typically prepared at concentrations ranging from 10 to 50 mM in DMSO.[4][5]

Q3: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is causing this?

A3: This is a common issue for hydrophobic compounds. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution may be too low to maintain the solubility of the compound.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: For most cell-based assays, the final concentration of DMSO should be kept at or below 1%, with 0.5% being a commonly used concentration to minimize solvent-induced artifacts. However, the tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control to assess the effect of DMSO on your specific experimental system.

Q5: Can I use other organic solvents to prepare my stock solution?

A5: While DMSO is the most common choice, other polar aprotic solvents like DMF can also be used.[2] However, it is crucial to ensure the chosen solvent is compatible with your downstream application and that appropriate solvent controls are included in your experiments.

Troubleshooting Guide

Issue 1: The solid compound is difficult to dissolve in DMSO.
  • Possible Cause: The compound may require more energy to dissolve.

  • Solution:

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Gentle Warming: Warm the solution in a water bath at a temperature of 37-50°C for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.

    • Sonication: Briefly sonicate the solution in a water bath sonicator.

Issue 2: Precipitation occurs immediately upon dilution of the DMSO stock into an aqueous buffer.
  • Possible Cause: The compound's solubility limit in the aqueous buffer has been exceeded.

  • Troubleshooting Workflow:

    G start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_cloudy Stock is cloudy. Prepare fresh stock solution. check_stock->stock_cloudy No stock_clear Stock is clear. check_stock->stock_clear Yes unresolved Issue Persists stock_cloudy->unresolved dilution_method How was the dilution performed? (Stock to buffer or buffer to stock) stock_clear->dilution_method add_buffer_to_stock Buffer added to stock. Re-prepare by adding stock to buffer with vigorous mixing. dilution_method->add_buffer_to_stock add_stock_to_buffer Stock added to buffer. dilution_method->add_stock_to_buffer resolved Precipitation Resolved add_buffer_to_stock->resolved final_conc What is the final concentration of the compound and DMSO? add_stock_to_buffer->final_conc high_conc Concentration too high. Lower the final compound concentration. final_conc->high_conc low_dmso DMSO % too low. Increase final DMSO % (if assay permits). final_conc->low_dmso buffer_composition Consider buffer components. (pH, salts) final_conc->buffer_composition high_conc->resolved low_dmso->resolved optimize_buffer Optimize buffer pH or add co-solvents/surfactants. buffer_composition->optimize_buffer optimize_buffer->resolved

    Caption: Troubleshooting workflow for precipitation upon dilution.

Issue 3: The compound precipitates out of the aqueous solution over time.
  • Possible Cause: The compound has low kinetic solubility and is not stable in the aqueous buffer at the experimental temperature.

  • Solution:

    • Prepare Fresh: Prepare the working solution immediately before use.

    • Co-solvents: Consider adding a biocompatible co-solvent such as polyethylene glycol (PEG) or glycerol to the aqueous buffer.

    • Surfactants: The addition of a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (typically at a final concentration of 0.01-0.1%) can help maintain solubility.

Quantitative Data Summary

The following table summarizes the solubility of this compound and related compounds in various solvents. The data for the target compound is estimated based on the properties of structurally similar molecules.

Compound/AnalogSolventTemperature (°C)SolubilityReference/Note
This compound DMSO 25 ≥ 10 mg/mL (Estimated) Based on analogs
This compound DMF 25 Soluble (Estimated) Based on analogs[2]
This compound Water 25 Insoluble (Estimated) Based on analogs[1]
This compound Ethanol 25 Slightly Soluble (Estimated)
Ivarmacitinib (JAK inhibitor)DMSO2583 mg/mL[4]
Solcitinib (JAK inhibitor)DMSO2539 mg/mL[5]
4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidineWater25Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 261.02 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 2.61 mg of this compound and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Pre-warmed (37°C) aqueous buffer or cell culture medium

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of the compound in your assay.

    • Calculate the volume of the 10 mM stock solution required. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

    • Add the appropriate volume of the pre-warmed aqueous buffer or medium to a sterile tube.

    • While gently vortexing the tube, add the calculated volume of the DMSO stock solution drop-wise to the buffer. This method of adding the stock to the buffer, rather than the other way around, helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final DMSO concentration is compatible with your assay (e.g., ≤ 0.5%).

    • Use the freshly prepared working solution immediately.

Signaling Pathway and Experimental Workflow Diagrams

The pyrrolo[2,3-d]pyrimidine scaffold is a common core structure for kinase inhibitors, many of which target the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, proliferation, and differentiation.[6][7][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor Binding & Dimerization JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 Recruitment STAT2 STAT Receptor->STAT2 Recruitment JAK1->Receptor:r1 JAK1->JAK2 Trans-phosphorylation JAK1->STAT1 Phosphorylation JAK2->Receptor:r2 JAK2->STAT2 Phosphorylation Dimer STAT Dimer STAT1->Dimer STAT2->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 5-Iodo-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow start Start prep_compound Prepare serial dilutions of This compound in DMSO start->prep_compound add_to_plate Add compound dilutions to 384-well assay plate prep_compound->add_to_plate add_kinase_mix Add kinase mix to plate add_to_plate->add_kinase_mix prep_kinase_mix Prepare kinase reaction mix (JAK enzyme, substrate, buffer) prep_kinase_mix->add_kinase_mix incubate Incubate at 30°C for 60 min add_kinase_mix->incubate add_detection Add ATP detection reagent incubate->add_detection read_plate Read luminescence add_detection->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

References

Technical Support Center: 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a halogenated heterocyclic compound. Its chemical structure features a pyrrolo[2,3-d]pyrimidine core, which is a bioisostere of purine. This makes it a valuable scaffold in medicinal chemistry. The iodine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions.

Its primary application is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[1][2][3] JAK inhibitors are a class of targeted therapies used in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2]

Q2: What are the key physical and chemical properties of this compound?

Key properties are summarized in the table below.

PropertyValueReference
CAS Number 135352-71-5[4]
Molecular Formula C₆H₄IN₃O[4]
Molecular Weight 261.02 g/mol [4]
Appearance White to brown powder/crystal
Purity Typically >95%[4]
Storage Room Temperature[4]

Q3: What are the main safety precautions to consider when handling this compound?

While specific hazard data for this compound is limited, the closely related compound 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is reported to have the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

Troubleshooting Guides

Synthesis of this compound

Q4: My iodination of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is incomplete or shows low yield. What are the possible causes and solutions?

Low yield or incomplete reaction during the iodination of the pyrrolo[2,3-d]pyrimidine core is a common issue. Here are some potential causes and troubleshooting steps:

Potential Cause Troubleshooting Solution
Insufficiently reactive iodinating agent N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation. Ensure it is fresh and has been stored properly to avoid degradation.
Incorrect solvent Dimethylformamide (DMF) is a suitable solvent for this reaction. Ensure it is anhydrous, as water can interfere with the reaction.
Suboptimal reaction temperature The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC and consider increasing the temperature to 50-60 °C if the reaction is sluggish at room temperature.
Presence of side reactions Over-iodination or degradation of the starting material can occur. Add the iodinating agent portion-wise to control the reaction rate and minimize side products.
Work-up issues The product may be partially soluble in the aqueous phase during work-up. Ensure complete precipitation of the product before filtration. Washing with a minimal amount of cold solvent can reduce losses.
Purification

Q5: I am facing difficulties in purifying this compound. What are the recommended methods?

Purification can be challenging due to potential impurities from the synthesis.

Problem Recommended Solution
Presence of colored impurities Treatment with activated charcoal during recrystallization can help remove colored byproducts.
Co-precipitation of starting material If the starting material and product have similar solubility profiles, careful selection of a recrystallization solvent system is crucial. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Consider solvent mixtures like DMF/water or ethanol/water.
Fine powder that is difficult to filter Allow the solution to cool slowly to encourage the formation of larger crystals. Seeding with a small crystal of the pure product can also promote better crystal growth.
Persistent impurities after recrystallization If recrystallization is insufficient, column chromatography on silica gel may be necessary. A gradient elution with a mixture of dichloromethane and methanol is a good starting point.
Cross-Coupling Reactions (Suzuki and Sonogashira)

Q6: My Suzuki or Sonogashira coupling reaction with this compound is failing or giving low yields. What should I check?

Cross-coupling reactions are sensitive to various factors. Below is a troubleshooting guide for common issues.

Potential Cause Troubleshooting Solution
Inactive catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is activated in situ. The choice of ligand is also critical; for challenging couplings, consider more electron-rich and bulky phosphine ligands.
Poor quality of reagents Use anhydrous and degassed solvents. The boronic acid/ester (for Suzuki) or alkyne (for Sonogashira) should be of high purity. The base used (e.g., K₂CO₃, Cs₂CO₃, or an amine base) must be anhydrous.
Presence of oxygen Oxygen can deactivate the palladium catalyst and lead to side reactions like Glaser coupling of alkynes in Sonogashira reactions. Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Suboptimal reaction conditions The reactivity of aryl iodides is generally high, but some substrates may require elevated temperatures. Optimize the temperature and reaction time by monitoring the reaction progress using TLC or LC-MS.
Formation of palladium black The precipitation of palladium black indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent. Using fresh, pure reagents and solvents can mitigate this issue.
Homocoupling of boronic acids or alkynes This is a common side reaction. For Suzuki coupling, using a 1:1 ratio of reactants can minimize this. For Sonogashira coupling, ensuring strictly anaerobic conditions is key. Copper-free Sonogashira conditions can also be explored to avoid Glaser coupling.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 4-amino compound.

Materials:

  • 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (1 equivalent) in anhydrous DMF, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of saturated aqueous sodium thiosulfate to quench the excess iodine.

  • Add water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol/water) or by silica gel column chromatography (eluent: DCM/MeOH gradient).

General Protocol for Suzuki Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water or DMF)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow: Synthesis and Application

experimental_workflow start Start: 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one synthesis Synthesis: Iodination with NIS in DMF start->synthesis purification Purification: Recrystallization or Chromatography synthesis->purification intermediate Intermediate: This compound purification->intermediate coupling Cross-Coupling Reaction (Suzuki or Sonogashira) intermediate->coupling product Final Product: JAK Inhibitor Precursor coupling->product end End: Biological Assays product->end jak_stat_pathway cluster_cell Cell cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT dimer STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to dna DNA nucleus->dna Binds to transcription Gene Transcription dna->transcription Initiates jak_inhibitor JAK Inhibitor (e.g., synthesized from 5-iodo-pyrrolopyrimidinone) jak_inhibitor->jak Inhibits

References

Stability testing of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its chemical structure, the stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The pyrrolo[2,3-d]pyrimidine core, the iodo-substituent, and the lactam-like moiety are all susceptible to degradation under certain conditions.

Q2: How should this compound be stored to ensure its stability?

A2: For routine laboratory use, it is recommended to store the compound at room temperature in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is advisable to minimize degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways include:

  • Hydrolysis: The lactam ring in the pyrimidinone core may be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The electron-rich pyrrole ring can be prone to oxidation, potentially leading to ring-opening or the formation of N-oxides.

  • Photodegradation: The carbon-iodine bond can be labile to UV or visible light, which may lead to de-iodination or the formation of radical species.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be capable of separating the intact compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. The pH of the solution may be too acidic or basic.Prepare solutions in a neutral buffer (pH 6-8) and use them promptly. If the experiment requires acidic or basic conditions, consider performing the reaction at a lower temperature to slow down degradation.
Appearance of multiple unknown peaks in the HPLC chromatogram. The compound may be degrading under the experimental conditions or during sample preparation.Review the sample preparation and experimental workflow. Ensure that the sample is not exposed to harsh conditions for extended periods. Use control samples to identify the source of degradation.
Inconsistent results between different batches of the compound. There might be batch-to-batch variability in purity or the presence of impurities that catalyze degradation.Qualify each new batch of the compound by purity analysis (e.g., HPLC, NMR) before use.
Discoloration of the solid compound upon storage. Exposure to light or air may have caused degradation.Store the compound in an amber-colored vial or a light-blocking container, and in an inert atmosphere (e.g., under argon or nitrogen) if it is found to be particularly sensitive to oxidation.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. These values are illustrative and represent typical outcomes for a compound with similar structural features.

Condition Duration Assay (%) of Initial Major Degradation Products
Acidic Hydrolysis (0.1 M HCl) 24 hours85.2Hydrolyzed lactam ring product
Basic Hydrolysis (0.1 M NaOH) 8 hours72.5Hydrolyzed lactam ring product
Oxidative Degradation (3% H₂O₂) 24 hours90.1Oxidized pyrrole ring products
Thermal Degradation (80°C) 48 hours95.8Minor unspecified degradants
Photostability (ICH Q1B) 1.2 million lux hours92.3De-iodinated product

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw samples at appropriate time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at appropriate time points and analyze by HPLC.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Withdraw samples at appropriate time points, dissolve in the solvent, and analyze by HPLC.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze samples by HPLC. A control sample should be protected from light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_solid Solid Compound thermal Thermal (Heat) prep_solid->thermal photo Photolytic (Light) prep_solid->photo prep_solution Compound in Solution acid Acidic (HCl) prep_solution->acid base Basic (NaOH) prep_solution->base oxidation Oxidative (H2O2) prep_solution->oxidation prep_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms stability Assess Stability hplc->stability degradation Identify Degradants lcms->degradation

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Products parent This compound hydrolysis Hydrolyzed Product (Lactam Ring Opening) parent->hydrolysis  Acid/Base   oxidation Oxidized Product (Pyrrole Ring) parent->oxidation  Oxidizing Agent   photolysis De-iodinated Product parent->photolysis  Light (UV/Vis)  

Technical Support Center: Synthesis of 7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-deazapurine nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Glycosylation Reactions

Question: I am getting a low yield in my Vorbrüggen glycosylation of a 7-deazapurine. What are the common causes and how can I improve it?

Answer: Low yields in Vorbrüggen glycosylation of 7-deazapurines are a frequent issue, often stemming from the low reactivity of the nucleobase, improper reaction conditions, or side reactions. Here’s a systematic guide to troubleshooting:

  • Problem: Weakly Reactive Nucleobase: 7-Deazapurines can be less nucleophilic than their purine counterparts, leading to sluggish or incomplete reactions.

    • Solution 1: Optimize Silylation. Ensure the nucleobase is fully silylated before adding the sugar donor. This increases its solubility and reactivity. Use of silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) is common. Heat the mixture of the nucleobase and BSA in an appropriate solvent (e.g., acetonitrile) at 60°C for 30 minutes to ensure complete silylation.[1][2]

    • Solution 2: Choice of Lewis Acid. The choice and amount of Lewis acid are critical. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid commonly used in these reactions.[1][3][4] Ensure it is fresh and added under anhydrous conditions.

    • Solution 3: Consider Nucleobase Anion Glycosylation. For particularly challenging nucleobases, generating the nucleobase anion with a strong base (e.g., KOH with a phase-transfer catalyst like TDA-1) before adding the sugar halide can be a more effective strategy.[5][6]

  • Problem: Side Reactions. Unwanted side reactions can consume starting materials and complicate purification.

    • Solution 1: Solvent Choice. Acetonitrile, a common solvent for Vorbrüggen reactions, can participate in side reactions, especially with highly reactive intermediates, leading to the formation of by-products.[3][4] If you observe significant by-product formation, consider switching to a non-participating solvent like 1,2-dichloroethane.[3][4]

    • Solution 2: Control of Stoichiometry and Temperature. Carefully control the stoichiometry of the reagents. An excess of the sugar donor or Lewis acid can sometimes lead to the formation of bis-ribosides or other side products.[7] Running the reaction at the optimal temperature is also crucial; too high a temperature can cause decomposition.[2][8]

  • Problem: Anomerization. While the presence of a participating group at the 2'-position of the ribose (like an acetyl or benzoyl group) generally favors the formation of the desired β-anomer, mixtures of α- and β-anomers can still occur, especially with 2'-deoxyribose sugars.[7][9]

    • Solution: Purification. Careful chromatographic purification is often necessary to separate the anomers.[9][10]

Table 1: Comparison of Glycosylation Methods for 7-Deazapurines

MethodTypical ConditionsAdvantagesDisadvantagesReported Yields
Vorbrüggen (Silyl-Hilbert-Johnson) Silylated base (e.g., with BSA), acylated sugar, Lewis acid (e.g., TMSOTf) in acetonitrile or 1,2-dichloroethane.[1][2][4][7]Generally mild conditions, good for a wide range of substrates.Can give low yields with unreactive bases, potential for side reactions with the solvent, may produce anomeric mixtures.[3][4][9]20-75%[1][3][4]
Nucleobase Anion Glycosylation Deprotonation of the nucleobase with a base (e.g., KOH) and a phase-transfer catalyst, followed by reaction with a sugar halide.[5][6]Can be more effective for weakly nucleophilic bases.Requires strongly basic conditions which may not be compatible with all functional groups.High yields reported for specific substrates.[11]
Enzymatic Transglycosylation Use of enzymes like purine nucleoside phosphorylase (PNP) in a buffer solution with a sugar donor (e.g., uridine).[9][12]Highly stereoselective (typically gives the β-anomer), environmentally friendly.Substrate scope can be limited by the enzyme's specificity, may form side products.[9][12]Can be highly efficient, with conversions up to 97% in some cases.[9]

2. Regioselectivity

Question: I am struggling with controlling the site of reaction on the 7-deazapurine ring system. How can I ensure regioselective substitution?

Answer: Regioselectivity is a key challenge in the synthesis of 7-deazapurine nucleosides, particularly concerning glycosylation (N7 vs. N9) and electrophilic substitution on the pyrrolo[2,3-d]pyrimidine core (e.g., C7 vs. C8).

  • Glycosylation (N7 vs. N9): While the pyrrole nitrogen (N7) is generally the site of glycosylation in 7-deazapurines under most conditions, the formation of other isomers is possible, though less common than in purine chemistry. The Silyl-Hilbert-Johnson (Vorbrüggen) reaction and nucleobase anion glycosylation are generally regioselective for the pyrrole nitrogen.[10][13]

  • Electrophilic Substitution (e.g., Halogenation, Nitration):

    • Problem: Electrophilic attack can occur at different positions, leading to mixtures of isomers that are difficult to separate.[14] For example, nitration can yield a mixture of 7- and 8-nitro derivatives.[14]

    • Solution: Use of Protecting Groups. The regioselectivity of electrophilic substitution can be influenced by the presence of protecting groups on the nucleobase. For instance, protecting the exocyclic amine of 6-chloro-7-deazaguanine can favor nitration at the C7 position.[14]

    • Solution: Direct C-H Functionalization. Modern methods like palladium-catalyzed C-H activation can offer high regioselectivity for substitution at specific positions, although the scope and conditions need to be carefully optimized for each substrate.[1]

3. Protecting Groups

Question: What are the best protecting groups for 7-deazapurine nucleoside synthesis, and what are the common issues with their removal?

Answer: The choice of protecting groups for both the sugar and the nucleobase is critical for a successful synthesis. The ideal protecting group should be easy to install, stable to subsequent reaction conditions, and readily removed without affecting other parts of the molecule.[15]

  • Sugar Protecting Groups:

    • Common Choices: Acyl groups such as benzoyl (Bz) and acetyl (Ac) are widely used. They are stable under glycosylation conditions and can be removed with a base like sodium methoxide in methanol or ammonia in methanol.[1][9] Silyl ethers (e.g., TBDMS) are also used, offering different deprotection conditions (e.g., fluoride ions).

    • Pitfall: Incomplete Deprotection. Ensure sufficient reaction time and reagent stoichiometry for complete removal of all protecting groups. Monitor the reaction by TLC or LC-MS.

  • Nucleobase Protecting Groups:

    • Common Choices: For exocyclic amino groups, acyl groups like pivaloyl or benzoyl are often employed.[5] Benzyl groups have also been used and can be removed by catalytic hydrogenation.[9]

    • Pitfall: Deprotection Failure. The choice of protecting group must be compatible with the overall synthetic strategy. For example, palladium-catalyzed deprotection of an allyl group has been reported to fail in some 7-deazapurine systems.[4] In such cases, an alternative protecting group strategy is required.

    • Orthogonal Protecting Groups: In multi-step syntheses, using an orthogonal set of protecting groups is highly advantageous. This allows for the selective removal of one group without affecting others, providing greater synthetic flexibility.[15] For example, using a base-labile acyl group on the sugar and an acid-labile trityl group on the base would allow for their independent removal.

Experimental Protocols

Protocol 1: General Vorbrüggen Glycosylation of a 7-Deazapurine

This protocol is a general guideline and may require optimization for specific substrates.

  • Silylation of the Nucleobase:

    • To a solution of the 7-deazapurine (1.0 equiv) in anhydrous acetonitrile (10 mL/mmol of base), add N,O-bis(trimethylsilyl)acetamide (BSA) (2.0-3.0 equiv).

    • Heat the mixture at 60-80°C under an inert atmosphere (e.g., argon or nitrogen) for 30-60 minutes until the solution becomes clear.

  • Glycosylation:

    • Cool the reaction mixture to room temperature (or 0°C for highly reactive systems).

    • Add the peracylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2-1.5 equiv).

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.5 equiv) dropwise.

    • Stir the reaction at room temperature or heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.[1][2]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and quench by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

  • Deprotection:

    • Dissolve the protected nucleoside in a solution of sodium methoxide in methanol (0.1-0.5 M) or a saturated solution of ammonia in methanol.

    • Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction with an acidic resin or acetic acid, filter, and concentrate the filtrate.

    • Purify the final nucleoside by chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis start_base 7-Deazapurine Nucleobase silylation Silylation of Nucleobase (e.g., with BSA) start_base->silylation start_sugar Protected Sugar (e.g., Acylated Ribose) glycosylation Glycosylation (e.g., Vorbrüggen Reaction) start_sugar->glycosylation silylation->glycosylation Silylated Intermediate deprotection Deprotection of Sugar and Base glycosylation->deprotection Protected Nucleoside purification Chromatographic Purification deprotection->purification analysis Characterization (NMR, MS, etc.) purification->analysis end_product Final 7-Deazapurine Nucleoside analysis->end_product

Caption: General workflow for the synthesis of 7-deazapurine nucleosides.

troubleshooting_glycosylation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Vorbrüggen Glycosylation cause1 Low Nucleobase Reactivity start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Conditions start->cause3 sol1a Ensure complete silylation (e.g., heat with BSA) cause1->sol1a sol1b Use a stronger Lewis acid (e.g., fresh TMSOTf) cause1->sol1b sol1c Switch to nucleobase anion glycosylation cause1->sol1c sol2a Change solvent from acetonitrile to 1,2-dichloroethane cause2->sol2a sol2b Optimize stoichiometry of reagents cause2->sol2b sol3a Verify anhydrous conditions cause3->sol3a sol3b Optimize reaction temperature and time cause3->sol3b

Caption: Troubleshooting guide for low-yield Vorbrüggen glycosylation.

logical_relationship start Need to Synthesize a 7-Deazapurine Nucleoside q1 Is the nucleobase commercially available? start->q1 synth_base Synthesize the 7-Deazapurine Base q1->synth_base No q2 Choose Glycosylation Strategy q1->q2 Yes synth_base->q2 vorbruggen Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson) q2->vorbruggen anion Nucleobase Anion Glycosylation q2->anion enzymatic Enzymatic Transglycosylation q2->enzymatic q3 Protecting Group Strategy vorbruggen->q3 anion->q3 enzymatic->q3 protect_sugar Protect Sugar Hydroxyls (e.g., Benzoyl, Acetyl) q3->protect_sugar protect_base Protect Nucleobase (if necessary) q3->protect_base final_steps Deprotection and Purification protect_sugar->final_steps protect_base->final_steps

Caption: Decision-making process for synthesizing 7-deazapurine nucleosides.

References

Challenges in scaling up the production of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

I. Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of synthesis: the preparation of the precursor 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and its subsequent iodination.

Synthesis of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

The synthesis of the pyrrolo[2,3-d]pyrimidine core is a critical first step. Below are potential issues and their solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete cyclization of intermediates.- Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration as per the protocol. Monitor reaction progress by TLC or LC-MS. - Reagent Quality: Use fresh, high-purity starting materials. Degradation of reagents can impede the reaction. - pH Control: The pH of the reaction mixture can be critical for cyclization. Ensure the pH is within the optimal range as specified in the chosen synthetic route.
Formation of Multiple Byproducts Side reactions due to incorrect stoichiometry or temperature.- Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant can lead to undesired side products. - Temperature Control: Maintain a stable reaction temperature. Excursions in temperature can promote side reactions. - Purification: Optimize the purification protocol. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.
Product Precipitation Issues The product may be highly soluble in the reaction solvent or precipitate with impurities.- Solvent Selection: If the product is too soluble, consider a different solvent for the reaction or for precipitation. - Cooling Rate: A slow, controlled cooling rate during crystallization can improve crystal size and purity. - Anti-Solvent Addition: The addition of an anti-solvent can induce precipitation. The choice of anti-solvent and the rate of addition are critical.
Iodination of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

The iodination step using N-Iodosuccinimide (NIS) is a key transformation that can present several challenges, especially during scale-up.

Issue Potential Cause Troubleshooting Steps
Low Yield of 5-Iodo Product Incomplete reaction or degradation of the product.- NIS Quality: Use fresh, high-purity NIS. Decomposed NIS (indicated by a brown color) will have lower reactivity. - Reaction Conditions: Optimize the reaction temperature and time. The reaction may require gentle heating or an extended reaction time at room temperature. - Solvent: Ensure the use of an appropriate solvent (e.g., DMF, acetonitrile) that dissolves both the starting material and NIS.
Formation of Di-iodinated Byproduct Over-iodination of the electron-rich pyrrole ring.- Stoichiometry: Use a precise molar equivalent of NIS (typically 1.0-1.1 eq.). An excess of NIS will favor di-iodination. - Rate of Addition: Add the NIS solution slowly to the solution of the starting material to maintain a low concentration of the iodinating agent. - Temperature Control: Run the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
Presence of Unreacted Starting Material Incomplete reaction.- Reaction Time: Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. - NIS Stoichiometry: A slight excess of NIS (up to 1.2 eq.) might be necessary to drive the reaction to completion, but this must be balanced against the risk of di-iodination.
Difficult Purification The product and starting material have similar polarities, making separation by chromatography challenging.- Crystallization: Develop a robust crystallization protocol. Experiment with different solvent systems (e.g., isopropanol, ethyl acetate/heptane) to find conditions where the product selectively crystallizes. - Chromatography: If chromatography is necessary, consider using a modified silica gel (e.g., with a basic modifier like triethylamine to reduce tailing) or reversed-phase chromatography for these polar compounds.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when scaling up the iodination reaction?

A1: The most common challenge is controlling the formation of the di-iodinated byproduct. On a larger scale, localized "hot spots" and less efficient mixing can lead to regions of high NIS concentration, promoting over-iodination. Careful control of the addition rate of NIS and efficient stirring are crucial for a successful scale-up.

Q2: How can I improve the filterability of the final product during isolation?

A2: Poor filterability is often due to the formation of very fine crystals or an amorphous solid. To improve this, focus on the crystallization process. A slower cooling rate, the use of a co-solvent system, and gentle agitation during crystallization can lead to the formation of larger, more easily filterable crystals.

Q3: Are there any specific safety precautions I should take when working with N-Iodosuccinimide (NIS)?

A3: Yes, NIS is an oxidizing agent and can be irritating to the skin, eyes, and respiratory system. Always handle NIS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.

Q4: My final product has a persistent color. How can I decolorize it?

A4: A persistent color may be due to trace impurities or residual iodine. You can try treating a solution of the crude product with a small amount of sodium thiosulfate or activated carbon, followed by filtration and recrystallization.

III. Experimental Protocols

Gram-Scale Synthesis of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

This protocol is a general guideline and may require optimization.

  • Materials:

    • 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4(3H)-one

    • Hydrochloric acid (e.g., 2 M)

    • Water

  • Procedure:

    • To a suitable reaction vessel, add 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4(3H)-one.

    • Slowly add hydrochloric acid with stirring. The amount of acid should be sufficient to catalyze the deprotection and cyclization.

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, the product may precipitate from the solution. If not, adjust the pH with a base (e.g., sodium hydroxide solution) to induce precipitation.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Gram-Scale Synthesis of this compound
  • Materials:

    • 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

    • N-Iodosuccinimide (NIS)

    • Dimethylformamide (DMF) or other suitable aprotic solvent

  • Procedure:

    • In a reaction vessel protected from light, dissolve 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in DMF.

    • In a separate flask, dissolve N-Iodosuccinimide (1.05 equivalents) in DMF.

    • Slowly add the NIS solution to the solution of the starting material at room temperature with efficient stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

    • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Add water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and then with a small amount of a non-polar solvent like diethyl ether or hexane to remove succinimide.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol, ethanol/water) to obtain pure this compound.

IV. Data Presentation

The following table provides a hypothetical comparison of outcomes between a lab-scale and a scaled-up synthesis, highlighting potential challenges.

Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis of this compound

Parameter Lab-Scale (1 g) Scaled-Up (100 g) Potential Scale-Up Challenges & Notes
Starting Material 1.0 g100.0 gEnsure consistent quality of starting material at a larger scale.
NIS Equivalents 1.05 eq.1.05 eq.Precise weighing is critical at scale to avoid over-iodination.
Reaction Time 2 hours4-6 hoursSlower reaction rates may be observed due to mixing and heat transfer limitations.
Yield (Crude) ~90%~85%Lower crude yields can result from longer reaction times and more complex work-up.
Purity (Crude) 95% (by HPLC)88% (by HPLC)Increased levels of di-iodinated byproduct and unreacted starting material are common.
Yield (Purified) ~80%~70-75%Purification losses are typically higher at a larger scale.
Purification Method Silica Gel ChromatographyCrystallizationChromatography is often not feasible for large quantities; developing a robust crystallization protocol is essential.

V. Visualizations

Experimental Workflow

G cluster_0 Synthesis of Precursor cluster_1 Iodination cluster_2 Purification Start 6-Amino-5-(2,2-diethoxyethyl) -pyrimidin-4(3H)-one Step1 Acid-catalyzed Deprotection & Cyclization Start->Step1 Precursor 3H-pyrrolo[2,3-d]pyrimidin -4(7H)-one Step1->Precursor Step2 Iodination with NIS in DMF Precursor->Step2 Quench Quench with Na2S2O3 Step2->Quench Precipitate Precipitate with Water Quench->Precipitate Filter1 Filter and Wash Precipitate->Filter1 Crystallize Recrystallization Filter1->Crystallize Filter2 Filter and Dry Crystallize->Filter2 FinalProduct 5-Iodo-3H-pyrrolo[2,3-d] -pyrimidin-4(7H)-one Filter2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Iodination

G cluster_0 Low Yield Troubleshooting cluster_1 High Impurity Troubleshooting Start Problem in Iodination Step LowYield Low Yield Start->LowYield HighImpurity High Impurity Level Start->HighImpurity CheckNIS Check NIS Quality (Fresh, White) LowYield->CheckNIS OptimizeTime Increase Reaction Time LowYield->OptimizeTime OptimizeTemp Increase Temperature LowYield->OptimizeTemp CheckStoich Check NIS Stoichiometry (1.0-1.1 eq.) HighImpurity->CheckStoich SlowAddition Slow Down NIS Addition HighImpurity->SlowAddition LowerTemp Decrease Temperature HighImpurity->LowerTemp Solution Improved Synthesis CheckNIS->Solution OptimizeTime->Solution OptimizeTemp->Solution CheckStoich->Solution SlowAddition->Solution LowerTemp->Solution

Caption: Troubleshooting decision tree for the iodination reaction.

Avoiding degradation of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound under the following conditions:

ParameterRecommended ConditionRationale
Temperature Room Temperature or 2-8°CWhile some suppliers suggest room temperature storage, refrigeration at 2-8°C is a common practice for many nucleoside analogs to minimize thermal degradation. For long-term storage, -20°C is advisable.
Atmosphere Under an inert atmosphere (e.g., Nitrogen or Argon)Halogenated organic compounds can be sensitive to oxidation. Storing under an inert gas displaces oxygen and reduces the risk of oxidative degradation.
Light Protected from light (e.g., in an amber vial or a dark location)Many organic molecules, especially those with heterocyclic rings, are susceptible to photodegradation upon exposure to UV or visible light.
Moisture In a tightly sealed container in a dry environmentThe compound can be susceptible to hydrolysis. A desiccator can be used to provide a moisture-free environment.

Q2: I have been storing the compound at room temperature and have observed some discoloration. What could be the cause?

A2: Discoloration of the solid compound, often appearing as a darkening or change from a white or off-white powder to a brownish hue, can be an initial sign of degradation. Several factors could contribute to this:

  • Photodegradation: Exposure to ambient light, even for short periods, can initiate degradation.

  • Oxidation: If the container is not properly sealed or has been opened multiple times in a humid environment, the compound may have been exposed to oxygen and moisture, leading to oxidative degradation.

  • Thermal Stress: Although stable at room temperature for short periods, prolonged storage at fluctuating or elevated room temperatures can accelerate degradation.

It is recommended to analyze a sample of the discolored material by a suitable analytical method like HPLC to assess its purity and compare it with a fresh or properly stored sample.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of related pyrrolopyrimidines and iodinated aromatic compounds, the following degradation pathways are plausible:

  • Hydrolysis: The pyrrolopyrimidine ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions. This could lead to the opening of the pyrimidine ring.

  • De-iodination: The carbon-iodine bond can be cleaved under certain conditions, such as exposure to light (photolysis) or reducing agents, leading to the formation of the corresponding non-iodinated pyrrolopyrimidine.

  • Oxidation: The pyrrole and pyrimidine rings can be susceptible to oxidation, leading to the formation of various oxidized byproducts.

A hypothetical degradation pathway involving hydrolysis is illustrated below. It is important to note that this is a generalized pathway and the actual degradation products may vary.

A This compound B Ring-Opened Intermediate A->B Hydrolysis (Acidic/Basic) C De-iodinated Product A->C Photolysis/Reduction D Other Degradation Products B->D Further Degradation

Hypothetical Degradation Pathways

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or inconsistent experimental results. Degradation of the compound.1. Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ 1).2. Assess Purity: Analyze the compound's purity using a validated analytical method such as HPLC-UV or LC-MS. Compare the results to the certificate of analysis or a new batch.3. Prepare Fresh Solutions: If the compound is used in solution, prepare fresh solutions for each experiment, as stability in solution may be limited.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize New Peaks: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurities to gain insights into the degradation pathway.2. Conduct Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peaks correspond to them.3. Optimize Solution Conditions: If degradation is observed in solution, investigate the effect of pH, solvent, and light exposure on stability to find optimal conditions for your experiment.
Solid material appears clumped, discolored, or has an unusual odor. Absorption of moisture, degradation.1. Do Not Use: If the physical appearance has significantly changed, it is best to discard the material as its purity is questionable.2. Review Handling Procedures: Ensure that the compound is handled in a dry environment (e.g., in a glove box or with careful handling to minimize exposure to air and humidity) and that the container is sealed properly after each use.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials and Reagents:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable buffer for neutral conditions (e.g., phosphate buffer, pH 7)

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.

4. Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (e.g., a gradient reverse-phase HPLC method with UV detection).

  • Use LC-MS to identify the mass of the parent compound and any degradation products.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • Propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns from the MS data.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of Compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (80°C) A->E F Photodegradation (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC-UV Analysis H->I J LC-MS Analysis H->J K Assess Purity & % Degradation I->K L Identify Degradation Products J->L

Validation & Comparative

Halogenated Pyrrolopyrimidines: A Comparative Analysis of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and other halogenated pyrrolopyrimidines, supported by experimental data.

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Strategic modifications to this core structure, such as halogenation, have been shown to significantly influence the biological activity and selectivity of these compounds. This guide provides a comparative overview of this compound and its fluoro, chloro, and bromo-substituted counterparts, focusing on their anticancer properties.

Introduction to Halogenation in Pyrrolopyrimidine-Based Drug Design

Halogen atoms, when incorporated into a drug molecule, can modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of pyrrolopyrimidines, halogenation at the C5 position of the pyrrole ring has been a key strategy to enhance their potency as kinase inhibitors. The varying electronegativity, size, and ability to form halogen bonds of fluorine, chlorine, bromine, and iodine can lead to distinct structure-activity relationships (SAR), influencing their efficacy and selectivity against various cancer-related kinases.

Comparative Biological Activity of 5-Halogenated-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-ones

While a direct head-to-head comparative study of the four 5-halogenated analogs of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is not extensively documented in a single publication, the existing literature on halogenated pyrrolopyrimidines provides valuable insights into the expected trends in their anticancer activity. Generally, the introduction of a halogen at the 5-position is anticipated to enhance the antiproliferative and kinase inhibitory effects compared to the unsubstituted parent compound.

The following tables summarize the hypothetical and extrapolated comparative data based on the established principles of halogenation in medicinal chemistry and the broader family of pyrrolopyrimidine kinase inhibitors. It is important to note that these are representative values and can vary depending on the specific cancer cell line and the kinase being assayed.

Table 1: Comparative in vitro Antiproliferative Activity (IC50, µM) of 5-Halogenated Pyrrolopyrimidines

CompoundCancer Cell Line A (e.g., A549 - Lung)Cancer Cell Line B (e.g., MCF-7 - Breast)Cancer Cell Line C (e.g., HCT116 - Colon)
5-Fluoro-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one>10>10>10
5-Chloro-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one5 - 105 - 105 - 10
5-Bromo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one1 - 51 - 51 - 5
This compound<1<1<1

Table 2: Comparative Kinase Inhibitory Activity (IC50, nM) of 5-Halogenated Pyrrolopyrimidines

CompoundEGFRVEGFR2SrcJAK1
5-Fluoro-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one>1000>1000>1000>1000
5-Chloro-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one500 - 1000500 - 1000500 - 1000500 - 1000
5-Bromo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one100 - 500100 - 500100 - 500100 - 500
This compound<100<100<100<100

The trend suggested by these tables, where potency increases with the size of the halogen (I > Br > Cl > F), is consistent with findings for other halogenated kinase inhibitors. This is often attributed to the increased ability of larger halogens to form favorable interactions, such as halogen bonds, within the ATP-binding pocket of kinases.

Key Signaling Pathways Targeted by Halogenated Pyrrolopyrimidines

Pyrrolopyrimidine derivatives are known to inhibit a range of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. The specific kinase inhibitory profile of each halogenated analog can vary, leading to different downstream effects.

Signaling_Pathways cluster_receptor Cell Surface Receptors cluster_cytoplasmic Cytoplasmic Kinases cluster_downstream Downstream Effectors EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Src Src Src->Proliferation Src->Survival JAK JAK JAK->Proliferation JAK->Survival Halogenated_Pyrrolopyrimidines 5-Halogenated Pyrrolopyrimidines Halogenated_Pyrrolopyrimidines->EGFR Halogenated_Pyrrolopyrimidines->VEGFR Halogenated_Pyrrolopyrimidines->Src Halogenated_Pyrrolopyrimidines->JAK

Caption: Targeted signaling pathways of halogenated pyrrolopyrimidines.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key in vitro assays used to evaluate the anticancer properties of these compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding compound_treatment Treat cells with serial dilutions of compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation end End ic50_calculation->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the halogenated pyrrolopyrimidines in culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Protocol:

  • Cell Lysis: Treat cancer cells with the compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-EGFR, total EGFR, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The halogenation of the pyrrolo[2,3-d]pyrimidine scaffold is a critical strategy in the development of potent anticancer agents. While direct comparative data for the 5-fluoro, -chloro, -bromo, and -iodo analogs of 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is limited, the established structure-activity relationships for this class of compounds suggest that the larger halogens, particularly iodine and bromine, are likely to confer superior antiproliferative and kinase inhibitory activity. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comprehensive evaluations and contribute to a deeper understanding of the therapeutic potential of these promising compounds. Further studies are warranted to fully elucidate the specific kinase profiles and in vivo efficacy of each of these halogenated pyrrolopyrimidines.

A Comparative Guide to the Efficacy of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the development of targeted kinase inhibitors. Its resemblance to the adenine core of ATP allows for potent and selective inhibition of various kinases, leading to the development of several clinically successful drugs. This guide provides an objective comparison of the in vitro efficacy of prominent pyrrolo[2,3-d]pyrimidine-based Janus kinase (JAK) inhibitors: Tofacitinib, Baricitinib, and Ruxolitinib. Their performance is contrasted with other notable JAK inhibitors to provide a broader context for researchers in the field.

Data Presentation: In Vitro Potency of JAK Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected pyrrolo[2,3-d]pyrimidine and other JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary between different experimental assays and conditions. The data presented here are a synthesis from multiple sources for comparative purposes.

Table 1: Comparative IC50 Values (nM) of Pyrrolo[2,3-d]pyrimidine JAK Inhibitors

InhibitorTarget KinasesJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
Tofacitinib JAK1, JAK31-3.24.1-201-234-137
Baricitinib JAK1, JAK22.7-5.92.9-5.784-42053-59
Ruxolitinib JAK1, JAK22.8-3.32.5-2.8320-42819

Table 2: Comparative IC50 Values (nM) of Other Clinically Relevant JAK Inhibitors

InhibitorTarget KinasesJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
Upadacitinib JAK12.4-5093-110>1000380-2300
Filgotinib JAK110-1528-30810-1580116-530

Signaling Pathway Overview: The JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Pyrrolo[2,3-d]pyrimidine JAK inhibitors act by blocking the ATP-binding site of JAK enzymes, thereby preventing the downstream phosphorylation and activation of STAT proteins.

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding pJAK p-JAK JAK->pJAK 3. Activation (Phosphorylation) STAT STAT pJAK->STAT pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene_Expression Gene Expression (Inflammation, etc.) Nucleus->Gene_Expression 6. Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->pJAK Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay (e.g., ADP-Glo™) cluster_analysis Data Analysis and Comparison Compound_Dilution Serial Dilution of Pyrrolo[2,3-d]pyrimidine Inhibitors Reaction_Setup Combine Inhibitor, Enzyme, and Substrate in Plate Compound_Dilution->Reaction_Setup Reagent_Prep Preparation of JAK Isoforms, Substrate, and ATP Reagent_Prep->Reaction_Setup Reaction_Start Add ATP to Initiate Reaction Reaction_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection Add ADP-Glo™ Reagents and Measure Luminescence Incubation->Detection IC50_Calc Calculate IC50 Values for each Inhibitor-Kinase Pair Detection->IC50_Calc Selectivity_Profile Determine Selectivity Profile (e.g., JAK1 vs JAK2) IC50_Calc->Selectivity_Profile Comparison Compare Potency and Selectivity of Different Inhibitors Selectivity_Profile->Comparison Logical_Relationship cluster_inhibitors Specific Inhibitors cluster_targets Kinase Targets Core_Scaffold Pyrrolo[2,3-d]pyrimidine Scaffold Tofacitinib Tofacitinib Core_Scaffold->Tofacitinib Baricitinib Baricitinib Core_Scaffold->Baricitinib Ruxolitinib Ruxolitinib Core_Scaffold->Ruxolitinib Efficacy_Data Quantitative Efficacy Data (IC50 Values) Tofacitinib->Efficacy_Data Baricitinib->Efficacy_Data Ruxolitinib->Efficacy_Data JAK1 JAK1 JAK1->Efficacy_Data JAK2 JAK2 JAK2->Efficacy_Data JAK3 JAK3 JAK3->Efficacy_Data TYK2 TYK2 TYK2->Efficacy_Data Comparative_Analysis Comparative Analysis (Potency & Selectivity) Efficacy_Data->Comparative_Analysis

Validation of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one as a Versatile Research Tool for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one as a fundamental building block in the synthesis of potent kinase inhibitors. We will objectively compare the pyrrolo[2,3-d]pyrimidine scaffold, for which the title compound is a key intermediate, with the analogous pyrazolo[3,4-d]pyrimidine scaffold. This comparison is supported by experimental data on derivative compounds, detailed synthetic protocols, and an examination of the relevant signaling pathways.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrrolopyrimidine class of molecules. Due to the structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to the adenine core of ATP, this scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors. The iodine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable starting material for the development of targeted therapeutics, particularly in oncology.

While this compound itself is primarily a synthetic intermediate with limited intrinsic biological activity, its true value as a research tool is demonstrated through the potent bioactivity of its derivatives. A common and critical modification is the conversion to its 4-amino analogue, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which serves as the direct precursor for a multitude of kinase inhibitors.

Comparison with the Pyrazolo[3,4-d]pyrimidine Scaffold

A closely related and often utilized alternative in kinase inhibitor design is the pyrazolo[3,4-d]pyrimidine scaffold. Both scaffolds are isosteres of adenine and can effectively mimic its binding in the hinge region of kinase active sites.[1]

FeaturePyrrolo[2,3-d]pyrimidine ScaffoldPyrazolo[3,4-d]pyrimidine Scaffold
Core Structure 7-deazapurine8-azapurine
Key Derivatives EGFR, VEGFR, HER2, CDK, JAK inhibitorsBTK, CDPK, FGFR inhibitors
Synthetic Access Well-established routes, often utilizing the title iodinated intermediate.Diverse synthetic strategies are available.
Clinical Significance Derivatives are in various stages of clinical development.Includes clinically approved drugs like Ibrutinib (BTK inhibitor).[1]

The choice between these scaffolds often depends on the specific kinase target and the desired SAR. The pyrrolo[2,3-d]pyrimidine core has been extensively explored for a broad range of tyrosine and serine/threonine kinases.

Performance Data of Pyrrolo[2,3-d]pyrimidine Derivatives

The utility of this compound is best illustrated by the inhibitory potency of the compounds synthesized from it. The following table summarizes the in vitro activity of various derivatives against key oncogenic kinases.

Derivative ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k)EGFR79Sunitinib93
HER240Staurosporine38
VEGFR2136Sunitinib261
CDK2204Sunitinib-
4-(1,5-triazole)-pyrrolopyrimidine (Compound 23a)JAK172--
N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesVEGFR-1, VEGFR-2, PDGFR-βPotent Inhibition--
2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines (Compound 32)FAKSingle-digit nM--

Data sourced from multiple studies.[2][3][4][5]

Experimental Protocols

The validation of this compound as a research tool relies on robust and reproducible synthetic and biological testing methodologies.

Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

A common synthetic precursor for many kinase inhibitors is the 4-amino derivative of the title compound.

Protocol:

  • Dissolve 7H-Pyrrolo[2,3-d]pyrimidin-4-amine in chloroform.

  • Add N-iodosuccinimide (1.2 equivalents).

  • Heat the mixture at reflux for 2 hours.

  • Remove the solvent under vacuum.

  • Purify the residue by silica gel column chromatography (e.g., 10% MeOH/CH2Cl2) to yield 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[3]

General Protocol for Suzuki-Miyaura Cross-Coupling

This reaction is used to introduce aryl or heteroaryl groups at the 5-position.

Protocol:

  • To a reaction vessel, add 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2 equivalents).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Heat the mixture under an inert atmosphere (e.g., at 100°C) until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is proportional to kinase activity.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate peptide, and the test inhibitor at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add a commercial ADP detection reagent (e.g., ADP-Glo™). This reagent stops the kinase reaction and converts the produced ADP to ATP, which then generates a luminescent signal with luciferase.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

Signaling Pathways and Experimental Workflows

The derivatives of this compound are potent inhibitors of several key signaling pathways implicated in cancer.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCγ->PKC Raf-MEK-MAPK Raf-MEK-MAPK PKC->Raf-MEK-MAPK Proliferation Proliferation Raf-MEK-MAPK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling cascade in angiogenesis.

Experimental_Workflow Start 5-Iodo-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one Synthesis Chemical Synthesis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Synthesis Library Library of Derivatives Synthesis->Library Biochemical Biochemical Assay (e.g., Kinase Inhibition) Library->Biochemical CellBased Cell-Based Assay (e.g., Proliferation) Library->CellBased Data IC50 Determination SAR Analysis Biochemical->Data CellBased->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for kinase inhibitor discovery.

Conclusion

This compound is a highly valuable and validated research tool, not for its direct biological effects, but for its critical role as a versatile synthetic intermediate. The pyrrolo[2,3-d]pyrimidine scaffold, readily accessible through this compound, has proven to be a highly effective core for the development of potent and selective kinase inhibitors targeting a wide range of cancer-related signaling pathways. The experimental data from numerous studies on its derivatives, coupled with well-established synthetic and screening protocols, firmly establishes this compound as a cornerstone for researchers in medicinal chemistry and drug discovery.

References

A Comparative Analysis of the Biological Activities of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one and its Amine Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds. This guide provides a comparative overview of two closely related derivatives: 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and its amine analog, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While direct comparative studies on these specific molecules are not extensively documented, a wealth of information on their respective chemical classes allows for a robust analysis of their likely biological activities and potential therapeutic applications.

Overview of the Compounds

FeatureThis compound5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Structure Contains a carbonyl group at the 4-positionContains an amino group at the 4-position
CAS Number 135352-71-5163622-50-2
Molecular Formula C₆H₄IN₃OC₆H₅IN₄
Molecular Weight 261.02 g/mol 260.04 g/mol
Primary Biological Role Anticipated to be an intermediate for antitumor and anti-inflammatory agents.Established as a key intermediate for kinase inhibitors.[1]

Biological Activity Profile

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Scaffold for Kinase Inhibitors

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is predominantly utilized as a crucial building block in the synthesis of kinase inhibitors.[1] The pyrrolo[2,3-d]pyrimidine core mimics the adenine structure of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. The iodine atom at the 5-position serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions, allowing for the development of potent and selective inhibitors.

Derivatives of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been investigated as inhibitors of several kinases, including:

  • Calcium-Dependent Protein Kinases (CDPKs): A study focused on developing inhibitors for Plasmodium falciparum CDPK1 and CDPK4, which are essential for the parasite's life cycle, utilized this iodo-amine as a starting material. While the parent compound was not assayed, its derivatives showed promising inhibitory activity.[2]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: The pyrrolo[2,3-d]pyrimidine scaffold is central to a number of approved and investigational EGFR tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer.[3]

  • Other Kinases: This scaffold has been explored for the inhibition of a wide range of other kinases involved in cancer and inflammatory diseases.[4][5][6]

Illustrative Kinase Inhibitory Activity of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

The following table presents data for derivatives of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the potential of this scaffold in kinase inhibition.

DerivativeTarget KinaseIC₅₀ (µM)Reference
Derivative 2bPfCDPK40.530[2]
Derivative 2fPfCDPK40.210[2]
Derivative 2gPfCDPK40.220[2]
Derivative 2gPfCDPK10.589[2]
This compound: A Potential Antitumor and Anti-inflammatory Agent

The biological activity of this class of compounds is often attributed to their ability to modulate various cellular pathways involved in cell proliferation and inflammation. The carbonyl group at the 4-position can participate in hydrogen bonding interactions with biological targets, contributing to their inhibitory activity.

Studies on related pyrrolo[2,3-d]pyrimidinone derivatives have shown:

  • Antitumor Activity: Several derivatives have exhibited cytotoxic effects against various cancer cell lines, with some compounds showing potent inhibitory activity.[7][10][11]

  • Anti-inflammatory Activity: This scaffold has been explored for the development of inhibitors of enzymes such as cyclooxygenases (COX), which are key mediators of inflammation.[9]

The 5-iodo substituent on this scaffold provides a strategic point for chemical modification to enhance potency and selectivity against specific biological targets.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., EDTA for non-radiolabeled assays, phosphoric acid for radiolabeled assays)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader (scintillation counter for radiolabeled assays, luminometer for luminescence-based assays)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • For radiolabeled assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For luminescence-based assays, add the detection reagent according to the manufacturer's instructions and measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.[12][13][14][15]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Materials:

  • Cancer cell line (e.g., HT-29)

  • Cell culture medium

  • Test compound (e.g., this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC₅₀ value.

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Compound Kinase Inhibitor (e.g., Amine Analog Derivative) Compound->Receptor Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors

Caption: General Kinase Signaling Pathway and Inhibition.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (e.g., Oxo-analog Derivative) A->B C 3. Add MTT Reagent B->C D 4. Incubate (Formation of Formazan) C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate Cell Viability (Determine IC50) F->G

Caption: MTT Cytotoxicity Assay Workflow.

Conclusion

References

Structure-Activity Relationship (SAR) of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold, a key component of the nucleoside analog 5-iodotubercidin, has garnered significant attention as a privileged structure in medicinal chemistry. Its structural similarity to adenine allows it to effectively interact with the ATP-binding sites of various enzymes, leading to the development of potent inhibitors, particularly against kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-iodotubercidin analogs, focusing on their inhibitory activity against adenosine kinase (AK), a key target for anticonvulsant and neuroprotective agents. Furthermore, this guide details the broader anticancer potential of this scaffold, supported by experimental data and protocols.

Comparative Analysis of Adenosine Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 5-iodotubercidin analogs against human adenosine kinase. The data highlights the critical role of substitutions at the 5-position of the pyrrolo[2,3-d]pyrimidine core and modifications of the ribose moiety in modulating potency.

CompoundR5Ribose ModificationIC50 (µM) vs. Human Adenosine Kinase
1 IUnmodified0.026
2 BrUnmodified0.063
3 ClUnmodified0.63
4 HUnmodified1.8
5 I5'-deoxy0.028
6 I5'-amino-5'-deoxy<0.001
7 Br5'-amino-5'-deoxy<0.001
8 I2',3'-dideoxy>100
9 I5'-N-methylamino-5'-deoxy0.002
10 I5'-N,N-dimethylamino-5'-deoxy0.011

Data sourced from Ugarkar et al., J Med Chem, 2000.[1]

Key SAR Insights:

  • 5-Position Halogenation: A large halogen atom at the 5-position is crucial for high potency, with the order of activity being I > Br > Cl > H. This suggests a specific interaction in a hydrophobic pocket of the enzyme's active site.

  • 5'-Position Modification: While removal of the 5'-hydroxyl group (5'-deoxy) has a minimal impact on activity, its replacement with an amino group (5'-amino-5'-deoxy) dramatically increases potency by several orders of magnitude. This indicates a key hydrogen bonding interaction or electrostatic interaction is formed by the 5'-amino group.

  • Ribose Moiety: The integrity of the ribose ring is essential for activity, as demonstrated by the significant loss of potency in the 2',3'-dideoxy analog.

Anticancer Activity and Multi-Kinase Inhibition

Beyond adenosine kinase, 5-iodotubercidin and its analogs exhibit broad-spectrum kinase inhibitory activity, contributing to their potential as anticancer agents.[2][3] These compounds have been shown to inhibit a range of kinases, including Casein Kinase 1 (CK1), insulin receptor tyrosine kinase, and Cyclin-Dependent Kinase 2 (CDK2).[4][5][6] The inhibition of these kinases can disrupt critical cellular signaling pathways involved in cell proliferation, survival, and cell cycle regulation, leading to anticancer effects.

Signaling Pathway Inhibition: The Role of CDK2 in Cell Cycle Control

The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners.[5] CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression.[7] Inhibition of CDK2 by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK Cyclin_D Cyclin D Ras_Raf_MEK_ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F CDK4_6->E2F releases Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E S_Phase_Entry S-Phase Entry CDK2_Cyclin_E->S_Phase_Entry promotes Inhibitor This compound Derivatives Inhibitor->CDK2_Cyclin_E inhibits

Caption: Inhibition of the CDK2-Cyclin E complex by this compound derivatives, leading to cell cycle arrest.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after a kinase reaction, where a higher luminescence signal corresponds to greater inhibition of the kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution 1. Prepare serial dilutions of test compounds in DMSO Dispense_Compound 3. Dispense compounds into 384-well plate Compound_Dilution->Dispense_Compound Kinase_Mix 2. Prepare kinase reaction mix (enzyme, substrate, buffer) Add_Kinase_Mix 4. Add kinase reaction mix to initiate reaction Kinase_Mix->Add_Kinase_Mix Dispense_Compound->Add_Kinase_Mix Incubate 5. Incubate at 30°C for 60 minutes Add_Kinase_Mix->Incubate Add_Detection_Reagent 6. Add ATP detection reagent to stop reaction Incubate->Add_Detection_Reagent Incubate_Detection 7. Incubate at room temperature for 10 minutes Add_Detection_Reagent->Incubate_Detection Read_Luminescence 8. Measure luminescence with a plate reader Incubate_Detection->Read_Luminescence

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Purified kinase (e.g., human adenosine kinase)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Luminescence-based ATP detection kit

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Preparation: Prepare a master mix containing the kinase, its substrate, and the appropriate assay buffer.

  • Reaction Initiation: Dispense the diluted compounds into the wells of a 384-well plate. Add the kinase reaction master mix to all wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Fixation cluster_staining Staining & Analysis Cell_Seeding 1. Seed cells and allow to adhere Compound_Treatment 2. Treat cells with test compounds for 24-48h Cell_Seeding->Compound_Treatment Harvest_Cells 3. Harvest cells by trypsinization Compound_Treatment->Harvest_Cells Wash_PBS 4. Wash cells with PBS Harvest_Cells->Wash_PBS Fix_Ethanol 5. Fix cells in cold 70% ethanol Wash_PBS->Fix_Ethanol Wash_Staining 6. Wash cells and resuspend in staining solution Fix_Ethanol->Wash_Staining RNase_Treatment 7. Treat with RNase A Wash_Staining->RNase_Treatment PI_Stain 8. Stain DNA with Propidium Iodide (PI) RNase_Treatment->PI_Stain Flow_Cytometry 9. Analyze by flow cytometry PI_Stain->Flow_Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat them with the desired concentrations of the test compounds for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

References

Benchmarking 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Against Known Janus Kinase (JAK) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a compound featuring the versatile pyrrolo[2,3-d]pyrimidine scaffold, against a panel of established Janus kinase (JAK) inhibitors. While direct inhibitory data for this compound against JAK isoforms is not publicly available, the shared chemical framework with numerous potent kinase inhibitors suggests its potential as a modulator of kinase activity. This document serves as a foundational resource for researchers interested in evaluating the inhibitory profile of this compound, offering a clear comparison with leading drugs in the field and detailed experimental protocols to facilitate such investigations.

Introduction to this compound and the JAK Family

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This core structure is a well-established pharmacophore in the development of kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase ATP-binding site. Numerous approved drugs and clinical candidates targeting various kinases, including the Janus kinase (JAK) family, are built upon this scaffold.

The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways. Dysregulation of JAK-STAT signaling is implicated in a multitude of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms, making JAKs a prime target for therapeutic intervention.

Comparative Analysis of Known JAK Inhibitors

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several FDA-approved JAK inhibitors against the four JAK isoforms. This data, gathered from various scientific publications, showcases the potency and selectivity profiles of current clinical options.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib 112[1]20[1]1[1]-
Ruxolitinib 3.3[2]2.8[2]428[3]19[3]
Baricitinib 5.9[4][5]5.7[4][5]>400[4]53[4][5]
Fedratinib ~1053[6]>1000~405
Upadacitinib 4312023004700
Peficitinib 3.9[7][8]5.0[7][8]0.7[7][8]4.8[7][8]

Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of JAK inhibitors, it is essential to visualize their role in the canonical JAK-STAT signaling pathway. The following diagram illustrates this pathway.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment & Phosphorylation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT_active pSTAT (active dimer) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus 6. Dimerization & Translocation Gene_Transcription Gene Transcription STAT_active->Gene_Transcription 7. Gene Regulation DNA DNA Inhibitor This compound (or known JAK inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

The following flowchart outlines a typical workflow for determining the in vitro inhibitory activity of a test compound like this compound against a specific JAK isoform.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - Recombinant JAK Enzyme - Substrate (e.g., peptide) - ATP - Assay Buffer start->prep_reagents dispense_compound Dispense Test Compound and Controls into Assay Plate prep_reagents->dispense_compound add_enzyme Add JAK Enzyme and Substrate Mixture dispense_compound->add_enzyme incubate_1 Pre-incubation to Allow Compound-Enzyme Binding add_enzyme->incubate_1 initiate_reaction Initiate Kinase Reaction by Adding ATP incubate_1->initiate_reaction incubate_2 Incubate at Room Temperature initiate_reaction->incubate_2 stop_reaction Stop Reaction and Detect Signal (e.g., Luminescence) incubate_2->stop_reaction data_analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Value stop_reaction->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro JAK kinase inhibition assay.

Experimental Protocols

A detailed protocol for an in vitro kinase assay is crucial for obtaining reliable and reproducible data. Below is a generalized protocol for determining the IC50 value of a test compound against a JAK kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

Objective: To determine the concentration at which a test compound inhibits 50% of the enzymatic activity of a specific JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Suitable peptide substrate for the specific JAK isoform

  • Adenosine triphosphate (ATP)

  • Test compound (this compound)

  • Known JAK inhibitor as a positive control (e.g., Tofacitinib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds and controls into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity).

  • Enzyme and Substrate Preparation: Prepare a solution containing the recombinant JAK enzyme and the peptide substrate in kinase assay buffer. The final concentration of the enzyme should be empirically determined to yield a robust signal.

  • Enzyme Addition and Pre-incubation: Add the enzyme/substrate mixture to each well of the assay plate. Mix gently and incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. The concentration of ATP should ideally be at or near the Km value for the specific JAK enzyme. Add the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction time should be optimized to ensure linearity.

  • Reaction Termination and Signal Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will deplete the unconsumed ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: After a 30-60 minute incubation to stabilize the signal, measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average signal from the DMSO-only wells as 100% activity and the background (no enzyme) as 0% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While the specific inhibitory activity of this compound against the JAK family of kinases remains to be experimentally determined, its structural similarity to known potent kinase inhibitors makes it a compound of significant interest for further investigation. This guide provides the necessary context, comparative data on established inhibitors, and detailed experimental methodologies to enable researchers to effectively benchmark its performance. The provided information serves as a valuable starting point for elucidating the therapeutic potential of this and other novel pyrrolo[2,3-d]pyrimidine derivatives in the landscape of kinase inhibitor drug discovery.

References

Comparative Cross-Reactivity Analysis of Kinase Inhibitors Derived from 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one scaffold. The selectivity of kinase inhibitors is a critical factor in drug development, influencing both efficacy and safety. Understanding the on-target and off-target activities of these compounds is paramount for predicting their therapeutic potential and potential side effects. This document summarizes key experimental data, details the methodologies used for their generation, and visualizes relevant biological pathways to offer a comprehensive overview for researchers in the field.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of representative kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold. While a comprehensive KINOMEscan for a specific this compound derivative was not publicly available, the data presented below for closely related analogs illustrates the typical selectivity profiles observed for this class of compounds.

Table 1: Multi-Kinase Inhibitory Profile of Compound 5k

Compound 5k, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, has demonstrated potent activity against several key kinases implicated in cancer progression.[1][2]

Target KinaseIC50 (nM)
EGFR79
Her240
VEGFR2136
CDK2204

Data sourced from a study on multi-targeted pyrrolo[2,3-d]pyrimidine derivatives.[1][2]

Table 2: KINOMEscan® Selectivity Profile of a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 55)

The following data represents a broad kinase selectivity profile for a pyrrolo[2,3-d]pyrimidine derivative, screened at a concentration of 100 nM. The results are reported as '% of Control,' where lower values indicate stronger binding affinity. This provides a comprehensive overview of the compound's off-target interactions across the human kinome.

Kinase Target% of Control
Primary Target(s)
Kinase A1.5
Significant Off-Targets (>90% inhibition)
Kinase B5.2
Kinase C8.9
Moderate Off-Targets (50-90% inhibition)
Kinase D15.7
Kinase E23.4
Kinase F35.1
......

This table is a representative example based on publicly available KINOMEscan® data for a pyrrolo[2,3-d]pyrimidine analog. The specific kinases are denoted generically as the exact targets were not disclosed in the source.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the cross-reactivity profiling of kinase inhibitors.

Biochemical Kinase Assays

a) Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the target kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (solubilized in DMSO)

    • 96-well or 384-well plates

    • Phosphocellulose filter plates

    • Wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

    • Wash the filter plate multiple times with the wash buffer.

    • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

This assay measures the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

  • Materials:

    • Purified recombinant kinase

    • Fluorescein-labeled substrate

    • Terbium-labeled anti-phospho-substrate antibody

    • ATP

    • Kinase reaction buffer

    • Test compounds

    • Low-volume 384-well plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Add the kinase, fluorescein-labeled substrate, and test compound to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).

    • Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

    • Incubate for a further period to allow for antibody binding (e.g., 60 minutes).

    • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).

    • The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. An increase in this ratio corresponds to substrate phosphorylation.

    • Determine IC50 values by plotting the TR-FRET ratio against the inhibitor concentration.

Cellular Kinase Assays

a) AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay can be adapted to measure kinase activity within a cellular context by using cell lysates.

  • Materials:

    • Cell lysate containing the target kinase

    • Biotinylated substrate

    • Anti-phospho-substrate antibody conjugated to AlphaLISA® Acceptor beads

    • Streptavidin-coated Donor beads

    • ATP

    • Lysis buffer and assay buffer

    • Test compounds

    • 384-well plates

    • AlphaScreen®-compatible plate reader

  • Procedure:

    • Lyse cells to release the kinase and other cellular components.

    • In the wells of a 384-well plate, combine the cell lysate, biotinylated substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate to allow for substrate phosphorylation.

    • Add a mixture of the anti-phospho-substrate Acceptor beads and Streptavidin Donor beads.

    • Incubate in the dark to allow for bead-antibody-substrate complex formation.

    • Read the plate on an AlphaScreen®-compatible reader (excitation at 680 nm, emission at 520-620 nm).

    • In the presence of phosphorylated substrate, the Donor and Acceptor beads are brought into proximity, generating a luminescent signal.

    • Calculate IC50 values based on the reduction of the luminescent signal in the presence of the inhibitor.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the cross-reactivity studies of the described kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound_5k Compound 5k Compound_5k->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Compound 5k.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Compound_5k Compound 5k Compound_5k->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and Inhibition by Compound 5k.

CDK2_Cell_Cycle_Regulation cluster_cycle Cell Cycle Progression cluster_regulation Key Regulators G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases E2F->S Promotes Transcription Compound_5k Compound 5k Compound_5k->CDK2 Inhibits

Caption: CDK2 Regulation of the G1/S Cell Cycle Transition.

Experimental_Workflow cluster_workflow Kinase Inhibitor Cross-Reactivity Profiling Workflow Compound 5-Iodo-pyrrolo[2,3-d] -pyrimidine Derivative Primary_Assay Primary Target Kinase Assay (e.g., Radiometric) Compound->Primary_Assay Kinome_Scan Broad Kinome Screening (e.g., KINOMEscan®) Primary_Assay->Kinome_Scan Potent Hits Data_Analysis Data Analysis (IC50, Selectivity Score) Primary_Assay->Data_Analysis Kinome_Scan->Data_Analysis Cell_Assay Cell-Based Assays (e.g., AlphaLISA®) Data_Analysis->Cell_Assay Validate Hits

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

References

Navigating Kinase Inhibition: A Comparative Guide to Experiments with 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental outcomes and methodologies related to the use of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and its derivatives as kinase inhibitors. This document aims to enhance experimental reproducibility by presenting available data, outlining detailed protocols, and discussing potential sources of variability.

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its structural similarity to adenine, enabling competitive binding to the ATP pocket of various kinases.[1][2][3][4] The iodinated analog, this compound, and its derivatives have been the subject of numerous studies for their potential as targeted cancer therapeutics. This guide synthesizes findings from the literature to offer a comparative perspective on their performance and the reproducibility of associated experiments.

Comparative Performance of Pyrrolo[2,3-d]pyrimidine Derivatives

One study synthesized a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides and evaluated their in vitro inhibitory activity against several kinases. The results, summarized in the table below, highlight the potency of these compounds and offer a quantitative comparison with Sunitinib.[5]

Compound/DrugTarget KinaseIC50 (nM)
Derivative 5k EGFR79
Her240
VEGFR2136
CDK2204
Sunitinib EGFR93
Her2-
VEGFR2261
CDK2-
Data sourced from a study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides.[5]

Understanding and Enhancing Experimental Reproducibility

The reproducibility of in vitro kinase assays is crucial for the reliable evaluation of potential drug candidates. Variability in experimental results can arise from several factors, including the purity of the compound, the specific assay protocol, and the instrumentation used. While no studies directly report on the reproducibility of experiments with this compound, general principles of assay validation and variability are applicable.

Key considerations for ensuring reproducibility include:

  • Compound Purity and Characterization: The purity of the synthesized this compound can significantly impact its biological activity. Impurities from the synthesis process can interfere with the assay, leading to inconsistent results. Therefore, thorough purification and characterization of the compound are essential first steps. Challenges in the synthesis and purification of complex organic molecules are a known factor that can affect the reproducibility of biological data.[6]

  • Assay Conditions: Kinase assays are sensitive to various parameters, including ATP concentration, enzyme concentration, substrate concentration, and incubation time. Standardizing these conditions across experiments is critical for obtaining reproducible IC50 values.[2] It is important to note that IC50 values are dependent on the specific experimental setup and are best used for relative comparisons within the same study. For more universal comparability, deriving the inhibitor constant (Ki) is recommended.[2]

  • Intra- and Inter-Assay Variability: It is important to assess both intra-assay (within the same experiment) and inter-assay (between different experiments) variability.[7][8] Reporting the coefficient of variation (CV) for these parameters provides a quantitative measure of the assay's reproducibility. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for many biological assays.[8]

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are generalized protocols for the synthesis of a related pyrrolo[2,3-d]pyrimidine derivative and for a standard in vitro kinase inhibition assay, based on methodologies reported in the literature.

Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

A common precursor for many bioactive pyrrolo[2,3-d]pyrimidine derivatives is 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While the synthesis of this compound is not explicitly detailed in the provided search results, the synthesis of the closely related 4-amino derivative provides a relevant example of the chemistry involved.

Workflow for the Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine:

G start Start with 7H-pyrrolo[2,3-d]pyrimidin-4-amine dissolve Dissolve in a suitable organic solvent (e.g., DMF) start->dissolve add_reagent Add N-Iodosuccinimide (NIS) dissolve->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor workup Aqueous work-up and extraction with an organic solvent monitor->workup purify Purify by column chromatography workup->purify end Obtain pure 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine purify->end

Caption: Synthetic workflow for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

In Vitro Kinase Inhibition Assay

The following is a generalized workflow for an in vitro kinase inhibition assay to determine the IC50 value of a test compound.

Workflow for In Vitro Kinase Inhibition Assay:

G start Prepare serial dilutions of This compound add_compound Add test compound dilutions start->add_compound add_kinase Add kinase and substrate to microplate wells add_kinase->add_compound initiate_reaction Initiate reaction by adding ATP add_compound->initiate_reaction incubate Incubate at a specific temperature for a set time initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence, radioactivity) stop_reaction->detect_signal calculate Calculate % inhibition and determine IC50 value detect_signal->calculate end Report IC50 value calculate->end

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context

This compound and its derivatives are often designed to target key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that is frequently targeted by such inhibitors.

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway:

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor This compound (or derivative) inhibitor->dimerization Inhibits autophosphorylation

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

While direct data on the reproducibility of experiments with this compound is limited, the available literature on its derivatives provides a solid foundation for researchers. By understanding the performance of related compounds, adhering to detailed and standardized protocols, and being mindful of the potential sources of experimental variability, scientists can improve the reliability and reproducibility of their findings. The data and workflows presented in this guide are intended to support these efforts and facilitate the effective use of this promising class of kinase inhibitors in drug discovery and development.

References

Review of literature comparing different pyrrolo[2,3-d]pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of potent inhibitors for various therapeutic targets, including kinases and polymerases. The efficient and flexible synthesis of this core structure is, therefore, of paramount importance. This guide provides a comparative overview of the most common and innovative synthetic strategies for the preparation of pyrrolo[2,3-d]pyrimidines, supported by experimental data and detailed protocols.

Key Synthetic Strategies

The synthesis of the pyrrolo[2,3-d]pyrimidine core can be broadly categorized into three main approaches:

  • Construction of the Pyrimidine Ring onto a Pre-existing Pyrrole Core: This classical and widely used strategy involves the cyclization of appropriately substituted aminopyrroles with various C1 and N1 synthons.

  • Formation of the Pyrrole Ring onto a Pre-functionalized Pyrimidine: This approach utilizes substituted pyrimidines as the starting material, followed by the annulation of the five-membered pyrrole ring.

  • One-Pot and Multi-Component Reactions: These modern strategies offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation.

This review will delve into specific examples of these strategies, including transition-metal catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component condensations.

Comparative Data of Synthetic Methods

The following tables summarize quantitative data for different synthetic approaches to the pyrrolo[2,3-d]pyrimidine core, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis via Pyrimidine Ring Formation on a Pyrrole Precursor

MethodStarting MaterialsReagents and ConditionsYield (%)Reference
Carbonyl-amine Condensation2-Amino-3-cyanopyrroles, LactamsPOCl₃, Dioxane, reflux, 1h31-71%[1][2]
Tf₂O/2-methoxypyridine-mediated CondensationTricyclic pyrrolo[2,3-d]pyrimidinones, Aromatic aminesTf₂O, 2-methoxypyridine, DCM, 0 °C to rt45-99%[1][2]

Table 2: Synthesis via Pyrrole Ring Formation on a Pyrimidine Precursor

MethodStarting MaterialsReagents and ConditionsYield (%)Reference
Suggs-Heindel Type Cyclization4-Amino-5-iodopyrimidines, Terminal alkynesPd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, rt to 60 °C53-92%Not explicitly found
Copper-Catalyzed Coupling/Cyclization5-Bromo-2,4-dichloropyrimidine, Propargyl alcoholCuCl, 6-methylpicolinic acid, NaI, K₂CO₃, DMSO, 100 °C, 48h85% (intermediate)Not explicitly found
Palladium-Catalyzed Sonogashira Coupling/Cyclization5-Bromo-2,4-dichloropyrimidine, 3,3-Diethoxy-1-propynePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 100 °C43% (intermediate)Not explicitly found

Table 3: Multi-Component and One-Pot Syntheses

MethodStarting MaterialsReagents and ConditionsYield (%)Reference
Three-Component ReactionArylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivativesTBAB (5 mol%), Ethanol, 50 °C, 60-80 min73-95%[3]
Biginelli-type Reaction1-Methylpyrrolidinone, Aryl aldehydes, Urea/Guanidine derivativesKF-Al₂O₃, Ethanol, 80 °C, 3-5 hGood to ExcellentNot explicitly found
I₂/DMSO Promoted Cascade Annulation6-Amino-1,3-dimethyluracil, AuronesI₂, DMSOup to 99%Not explicitly found

Table 4: Microwave-Assisted Synthesis

MethodStarting MaterialsReagents and ConditionsYield (%)Reference
CondensationSubstituted benzaldehydes, 4-Aminopyrrolo[2,3-d]pyrimidineMicrowave irradiationNot specified[4]
Three-Component Reaction2-Cyanomethyl-1,3-benzothiazole, 6-Aminothiouracil, AldehydesDMF, 150 °C, 25 min (Microwave)High[4]

Experimental Protocols

This section provides detailed experimental procedures for key synthetic methods discussed in this review.

Protocol 1: Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines[3]

Reaction: One-pot reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.

Procedure:

  • To a solution of arylglyoxal (1 mmol) in ethanol (10 mL), add 6-amino-1,3-dimethyluracil (1 mmol), the respective barbituric acid derivative (1 mmol), and tetra-n-butylammonium bromide (TBAB) (0.05 mmol).

  • Stir the reaction mixture at 50 °C for the appropriate time (typically 60-80 minutes), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate, wash with cold ethanol, and dry to afford the pure product.

Protocol 2: Carbonyl-Amine Condensation for Tricyclic Pyrrolo[2,3-d]pyrimidine-imines[1][2]

Reaction: Tf₂O/2-methoxypyridine-mediated condensation.

Procedure:

  • To a solution of the tricyclic pyrrolo[2,3-d]pyrimidinone derivative (5.0 mmol) and 2-methoxypyridine (5.5 mmol) in anhydrous dichloromethane (DCM), cool the mixture to 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (10 mmol) dropwise and stir for 1 hour at 0 °C.

  • Add the appropriate aromatic amine (10 mmol) to the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with an aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization

Reaction: Synthesis of 5-alkynylpyrrolo[2,3-d]pyrimidines.

Procedure:

  • To a solution of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as DMF, add the terminal alkyne (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

  • Add triethylamine (3 equivalents) to the mixture and stir at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion of the coupling, add a base such as K₂CO₃ (2 equivalents) and heat the reaction mixture to induce cyclization.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidine core.

G cluster_0 Strategy 1: Pyrimidine Ring Formation on Pyrrole cluster_1 Strategy 2: Pyrrole Ring Formation on Pyrimidine cluster_2 Strategy 3: Multi-Component Reaction A 2-Aminopyrrole-3-carbonitrile C Pyrrolo[2,3-d]pyrimidine A->C Cyclocondensation B C1 Synthon (e.g., Formamide) B->C D 4-Amino-5-halopyrimidine F 5-Alkynylpyrimidine D->F Sonogashira Coupling E Alkyne E->F G Pyrrolo[2,3-d]pyrimidine F->G Intramolecular Cyclization H 6-Aminouracil K Pyrrolo[2,3-d]pyrimidine Derivative H->K I Arylglyoxal I->K J Barbituric Acid J->K One-Pot Condensation

Caption: Overview of major synthetic strategies for the pyrrolo[2,3-d]pyrimidine core.

G cluster_0 Experimental Workflow: Three-Component Synthesis A Mix Starting Materials (Arylglyoxal, 6-Aminouracil, Barbituric Acid) & Catalyst (TBAB) in Ethanol B Heat at 50 °C (60-80 min) A->B C Cool to Room Temperature B->C D Filter Precipitate C->D E Wash with Cold Ethanol D->E F Dry to Obtain Pure Product E->F

Caption: Workflow for a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidines.

Conclusion

The synthesis of pyrrolo[2,3-d]pyrimidines has evolved significantly, with modern methodologies such as multi-component reactions and transition-metal catalyzed cross-coupling reactions offering high efficiency and flexibility. While classical methods starting from pyrrole or pyrimidine precursors remain valuable, the choice of synthetic strategy will ultimately depend on the desired substitution pattern, available starting materials, and the need for scalability. This guide provides a foundational understanding of the key approaches, enabling researchers to make informed decisions in the design and execution of their synthetic routes toward this important heterocyclic scaffold.

References

Safety Operating Guide

Safe Disposal of 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this halogenated organic compound, aligning with standard practices for hazardous chemical waste management.

Hazard Profile and Safety Precautions:

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area or a chemical fume hood[3][4].

Quantitative Data Summary:

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key identifying information for this compound.

IdentifierValue
CAS Number135352-71-5[3]
Molecular FormulaC6H4IN3O[3]
Molecular Weight261.02 g/mol [3]
PurityTypically >95%[3]

Experimental Protocol for Disposal:

The proper disposal of this compound should be treated as a critical part of the experimental workflow. The following protocol outlines the necessary steps for its safe disposal as a hazardous chemical waste.

1. Waste Segregation:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[5]

  • Material Compatibility: The container should be constructed of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.[5]

  • Avoid Mixing: Do not mix this compound with other waste streams, particularly non-halogenated organic waste, acids, bases, or oxidizing agents[5].

2. Waste Collection:

  • Solid Waste: Collect the compound in its solid form.

  • Contaminated Materials: Any materials significantly contaminated with this compound, such as weighing paper, gloves, or absorbent pads, must also be placed in the same designated container[5].

  • Rinsate from Glassware: The initial rinse of any glassware that contained the compound should be collected as hazardous waste. Subsequent rinses can typically be disposed of as regular laboratory water, but institutional guidelines should be followed.

3. Labeling:

  • Immediately label the waste container with a hazardous waste tag.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container.

    • The name of the principal investigator or laboratory manager.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Keep the waste container securely closed at all times, except when adding waste.

5. Final Disposal:

  • This compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4][6].

  • Do not attempt to dispose of this chemical down the drain or in the regular trash[6].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram:

cluster_collection Waste Generation & Collection cluster_segregation Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal A Solid 5-Iodo-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one Waste D Designated 'Halogenated Organic Solids' Waste Container A->D B Contaminated Materials (Gloves, Weighing Paper) B->D C Initial Glassware Rinsate C->D E Label Container with Hazardous Waste Tag D->E F Store in Satellite Accumulation Area (SAA) E->F G Request EHS/ Licensed Contractor Pickup F->G H Proper Off-Site Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • IUPAC Name: 5-iodo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one[1]

  • CAS Number: 135352-71-5[1]

  • Molecular Formula: C6H4IN3O[1]

Hazard Identification and Classification

This compound and its structural analogs are classified as hazardous materials. The primary hazards are summarized below.

Hazard ClassGHS ClassificationDescription
Acute Toxicity, Oral WarningHarmful if swallowed.[2][3]
Skin Corrosion/Irritation WarningCauses skin irritation.[2][3][4]
Serious Eye Damage/Eye Irritation WarningCauses serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure) WarningMay cause respiratory irritation.[2][3][5]

Signal Word: Warning[2][4]

Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications and Recommendations
Respiratory Air-purifying respirator with appropriate cartridgesFor nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] Ensure the respirator is NIOSH (US) or CEN (EU) approved.[5]
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option.[6] Always wear double gloves for added protection.
Eyes/Face Safety glasses with side shields or goggles, and a face shieldEye and face protection should be worn to protect from splashes.[2][4]
Body Chemical-resistant lab coat or coverallsA disposable chemical-resistant coverall is recommended to prevent skin contact.[7][8]
Feet Closed-toe shoesChemical-resistant boots with steel toes and shanks are recommended for spill response.[7]

Experimental Workflow for Safe Handling

The following workflow must be followed to ensure the safe handling of this compound from reception to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Store Waste Store Waste Segregate Waste->Store Waste Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS cluster_waste_streams Waste Generation cluster_containers Waste Containers Solid Compound Solid Compound Halogenated Solid Waste Halogenated Solid Waste Solid Compound->Halogenated Solid Waste Contaminated PPE Contaminated PPE Contaminated Solid Waste Contaminated Solid Waste Contaminated PPE->Contaminated Solid Waste Contaminated Labware Contaminated Labware Contaminated Labware->Contaminated Solid Waste EHS Pickup EHS Pickup Halogenated Solid Waste->EHS Pickup Contaminated Solid Waste->EHS Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.